IWR-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H19N3O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21-/m1/s1 |
InChI Key |
ZGSXEXBYLJIOGF-HRQSHJORSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
IWR-1: A Potent Inhibitor of the Wnt/β-catenin Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that acts as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This targeted inhibition of a critical oncogenic and developmental pathway has positioned this compound as a valuable tool in cancer research, stem cell biology, and developmental biology. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in laboratory settings.
Core Mechanism of Action
This compound functions by targeting the β-catenin destruction complex, a key regulatory hub in the Wnt signaling pathway. In the absence of a Wnt ligand, this complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping cytoplasmic levels of β-catenin low.
Upon binding of a Wnt ligand to its receptor complex, Frizzled and LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound intervenes in this pathway by directly binding to and stabilizing Axin2, a key component of the destruction complex.[1] This stabilization enhances the activity of the destruction complex, promoting the phosphorylation and degradation of β-catenin even in the presence of Wnt signaling.[2][3] Consequently, the nuclear translocation of β-catenin is inhibited, and the transcription of Wnt target genes is suppressed.[4][5]
Some studies have also identified this compound as an inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes that PARsylate Axin, marking it for degradation.[6] By inhibiting tankyrases, this compound further contributes to the stabilization of Axin and the enhancement of β-catenin destruction.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical parameters for researchers using this compound.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | IC50 | 180 nM | [7] |
| Wnt/β-catenin Reporter Assay | HEK293T cells | IC50 | 26 nM | [4] |
| Tankyrase 1 (TNKS1) Activity Assay | in vitro | IC50 | 131 nM | [6] |
| Tankyrase 2 (TNKS2) Activity Assay | in vitro | IC50 | 56 nM | [6] |
| Cell Viability | MG-63 Osteosarcoma Spheres | IC50 | 2.5 - 10 µM (48-96h) | [4] |
| Cell Viability | MNNG-HOS Osteosarcoma Spheres | IC50 | 2.5 - 10 µM (48-96h) | [4] |
| Cell Viability | HTB-26 Breast Cancer | IC50 | 10 - 50 µM | [8] |
| Cell Viability | PC-3 Pancreatic Cancer | IC50 | 10 - 50 µM | [8] |
| Cell Viability | HepG2 Hepatocellular Carcinoma | IC50 | 10 - 50 µM | [8] |
Signaling Pathways and Experimental Workflows
Canonical Wnt/β-catenin Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
IWR-1: A Technical Guide to its Mechanism of Action in β-Catenin Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small-molecule antagonist of the canonical Wnt/β-catenin signaling pathway. It functions by targeting the poly-ADP-ribose polymerase (PARP) enzymes Tankyrase-1 and Tankyrase-2. By inhibiting tankyrase activity, this compound prevents the PARsylation-dependent ubiquitination and subsequent proteasomal degradation of Axin. This leads to the stabilization and accumulation of Axin, a crucial scaffold protein in the β-catenin destruction complex. The enhanced stability of this complex facilitates the efficient phosphorylation of β-catenin, marking it for degradation and thereby suppressing Wnt pathway signaling. This guide provides an in-depth overview of the Wnt pathway, the precise mechanism of this compound, quantitative data on its efficacy, and detailed protocols for its application in research.
The Canonical Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and disease. Its activity is tightly regulated, primarily through the control of the stability of the transcriptional coactivator β-catenin.
2.1 Wnt OFF State (Absence of Wnt Ligand)
In the absence of a Wnt signal, cytoplasmic β-catenin levels are kept low by a multiprotein "destruction complex".[1] This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1).[1][2] Axin facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3β.[3] This phosphorylation event creates a recognition site for the E3 ubiquitin ligase β-TrCP, which ubiquitinates β-catenin, targeting it for rapid degradation by the proteasome.[1] Consequently, β-catenin does not accumulate in the nucleus, and Wnt target genes remain repressed.
2.2 Wnt ON State (Presence of Wnt Ligand)
The binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), initiates a signaling cascade that leads to the inactivation of the destruction complex.[1] This prevents the phosphorylation and subsequent degradation of β-catenin.[1] As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and binds to the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC.[3][4]
This compound: Mechanism of Action
This compound inhibits the Wnt pathway by acting downstream of the Wnt receptor complex but upstream of β-catenin itself.[3] Its mechanism relies on the stabilization of the β-catenin destruction complex through the inhibition of tankyrase enzymes.[5][6][7]
3.1 this compound as a Tankyrase Inhibitor
The stability of the Axin protein, the concentration-limiting component of the destruction complex, is regulated by the tankyrase enzymes TNKS1 and TNKS2.[6] These enzymes add poly(ADP-ribose) chains (PARsylation) to Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This compound directly binds to the adenosine-binding pocket of tankyrases, inhibiting their catalytic activity.[7][8]
3.2 Axin Stabilization and Enhanced β-Catenin Degradation
By inhibiting TNKS1/2, this compound prevents Axin PARsylation and degradation.[6][9] This leads to a potent, dose-dependent accumulation of Axin1 and Axin2 proteins within the cell.[3][6][10] The increased levels of the Axin scaffold enhance the assembly and efficiency of the destruction complex.[3][5] This results in a significant increase in the phosphorylation of β-catenin at serine and threonine residues (Ser33/37/Thr41), which is a prerequisite for its proteasomal destruction.[3][11] Consequently, even in cancer cells with mutations in APC, this compound can induce β-catenin degradation by stabilizing Axin.[3]
Quantitative Data and Efficacy
The potency of this compound has been quantified in various cellular and organismal models. The endo diastereomer (this compound-endo) is the active form, while the exo form shows significantly reduced activity.[3][11]
| Parameter | Value | System / Cell Line | Reference |
| IC₅₀ | 180 nM | L-cells expressing Wnt3A (TCF/LEF reporter assay) | [5][12][13][14] |
| Typical In Vitro Working Concentration | 1 - 10 µM | General cell-based assays | [15][16] |
| 2 - 5 µM | DLD-1 colorectal cancer cells | [15] | |
| 5 - 50 µM | HCT116 colorectal cancer cells | [1][14] | |
| Typical In Vivo Concentration | 0.5 - 10 µM | Zebrafish tailfin regeneration model | [14] |
| Typical In Vivo Dosage | 5 mg/kg | Intratumoral injection in mice | [17] |
Key Experimental Protocols
To investigate the effects of this compound on the Wnt/β-catenin pathway, several key experiments are routinely performed.
5.1 Cell Culture and this compound Treatment
-
Cell Line Selection: DLD-1 and HCT116 (colorectal cancer) are common models with active Wnt signaling.[1][3] HEK293T cells are often used for reporter assays.[15]
-
Stock Solution: Prepare a 10 mM stock solution of this compound-endo in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[15]
-
Treatment: Plate cells and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM) or a DMSO vehicle control.
-
Incubation: Incubate cells for the desired time period (e.g., 6-48 hours) depending on the assay. For protein analysis, 24 hours is a common time point.[1]
5.2 Western Blot Analysis for Pathway Components
-
Objective: To quantitatively measure this compound-induced changes in the protein levels of Axin2, phospho-β-catenin (Ser33/37/Thr41), and total β-catenin.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-10% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Axin2, phospho-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
5.3 TCF/LEF Reporter Assay
-
Objective: To measure the transcriptional output of the Wnt/β-catenin pathway.
-
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or CHIR99021) in the presence or absence of varying concentrations of this compound.
-
Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of the Wnt pathway.[3]
-
Summary and Applications
This compound is an indispensable tool for the study of Wnt/β-catenin signaling. By stabilizing Axin via tankyrase inhibition, it provides a direct mechanism to promote β-catenin degradation and shut down pathway activity. Its high potency and specific mechanism of action make it superior to less specific kinase inhibitors.
Key Applications:
-
Cancer Research: Investigating the role of aberrant Wnt signaling in tumorigenesis and evaluating Wnt pathway inhibition as a therapeutic strategy, particularly in colorectal cancer and osteosarcoma.[4][5][17]
-
Stem Cell Biology: Modulating stem cell fate, promoting self-renewal of certain pluripotent stem cells, and directing differentiation pathways, such as in the generation of cardiomyocytes.[12][18]
-
Regenerative Medicine: Studying Wnt-dependent processes in tissue regeneration, for example, in zebrafish tailfin regeneration models.[3][15]
-
Drug Development: Serving as a benchmark compound for the development of novel tankyrase inhibitors with improved pharmacokinetic properties for clinical applications.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. ovid.com [ovid.com]
- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. gsk3b.com [gsk3b.com]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stabilizing Hand: A Technical Guide to IWR-1 and the Axin Destruction Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. A key control point in this pathway is the β-catenin destruction complex, a multi-protein assembly orchestrated by the scaffold protein Axin. The stability of Axin itself is a major determinant of the complex's activity. This technical guide provides an in-depth exploration of the role of IWR-1 (Inhibitor of Wnt Response-1), a small molecule inhibitor, in stabilizing the Axin-scaffolded destruction complex. We will delve into the molecular mechanism of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key pathways and processes involved.
The Wnt/β-catenin Signaling Pathway and the Axin Destruction Complex
The canonical Wnt signaling pathway is elegantly controlled by the presence or absence of Wnt ligands. In the absence of Wnt, a cytoplasmic "destruction complex" actively targets β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1). Axin acts as the central hub, bringing together GSK3β and CK1 to sequentially phosphorylate β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, a signaling cascade is initiated that leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cellular proliferation and other developmental processes.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[3][4] this compound accomplishes this by inhibiting the activity of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5][6]
Tankyrases play a crucial role in marking Axin for ubiquitination and subsequent proteasomal degradation through a process called PARsylation.[7] By inhibiting tankyrases, this compound prevents the PARsylation of Axin, leading to its accumulation.[6][8] The increased levels of Axin enhance the assembly and activity of the destruction complex, which in turn leads to increased phosphorylation and degradation of β-catenin.[3][9] This ultimately results in the suppression of Wnt-dependent gene transcription.[2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target | Assay | IC50 Value | Reference |
| Wnt/β-catenin Pathway | TCF/LEF Reporter Assay (L-cells) | 180 nM | [1][2] |
| Tankyrase 1 (TNKS1) | In vitro auto-PARsylation assay | 131 nM | [5] |
| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation assay | 56 nM | [5] |
| PARP1 | In vitro assay | >18.75 µM | [5] |
| PARP2 | In vitro assay | >18.75 µM | [5] |
Table 1: IC50 Values of this compound
| Cell Line | Experiment | This compound Concentration | Observed Effect | Reference |
| DLD-1 | Western Blot | 10 µM | Increased Axin2 protein levels | [9] |
| DLD-1 | Western Blot | 10 µM | Increased phosphorylation of β-catenin (Ser33/37/Thr41) | [9] |
| MDA-MB-231 | Western Blot | 10 µM | Stabilization of Axin1, TNKS1, and TNKS2 | [8] |
| SW480 | Western Blot | 10 µM | Stabilization of Axin1 and TNKS1/2 | [10] |
| HCT116 | Cell Proliferation Assay | 5-50 µM | Dose-dependent decrease in cell proliferation | [11] |
| Zebrafish | Tail Fin Regeneration | 0.5 µM | Minimum inhibitory concentration | [12] |
Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in stabilizing the Axin destruction complex.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFLASH)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFLASH)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid, the control FOPFLASH plasmid (in separate wells), and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound or DMSO as a vehicle control. Incubate for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a conditioned media or recombinant Wnt3a to the appropriate wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the DMSO-treated control.
Western Blot Analysis of Axin and β-catenin
This protocol is for detecting changes in the protein levels of Axin and β-catenin following this compound treatment.
Materials:
-
DLD-1 or other suitable cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate DLD-1 cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation of the Axin Destruction Complex
This protocol allows for the study of protein-protein interactions within the Axin destruction complex.
Materials:
-
HEK293T cells
-
Plasmids for tagged proteins (e.g., HA-Axin1, Myc-β-catenin) if endogenous levels are low
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in 4.2)
Protocol:
-
Cell Transfection and Treatment: Transfect HEK293T cells with plasmids expressing tagged proteins of interest. After 24-48 hours, treat the cells with this compound or DMSO.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
Visualization of this compound Binding to Tankyrase
Crystallography studies have revealed that this compound binds to the adenosine-binding subsite of the tankyrase catalytic domain.[5][9] This is distinct from many other PARP inhibitors that target the nicotinamide-binding site. This specificity contributes to the selective inhibition of tankyrases over other PARP family members.
Conclusion
This compound is a valuable tool for researchers studying the Wnt/β-catenin signaling pathway and a promising lead compound for the development of anti-cancer therapeutics. Its mechanism of action, centered on the stabilization of the Axin destruction complex through the inhibition of tankyrases, provides a clear rationale for its potent and selective effects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for professionals seeking to utilize this compound in their research and development endeavors. Further investigation into the nuances of this compound's interaction with the destruction complex and its downstream effects will continue to illuminate the intricate regulation of Wnt signaling and provide new avenues for therapeutic intervention.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights on TNKS1/TNKS2 and inhibitor-IWR1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
IWR-1: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor that has garnered significant attention for its potent and specific inhibition of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin. This targeted mechanism of action makes this compound a valuable tool for studying Wnt-dependent processes and a potential starting point for the development of therapeutics for diseases characterized by aberrant Wnt signaling, such as various cancers. This technical guide provides an in-depth analysis of this compound's target specificity, its known off-target effects, and detailed protocols for key experimental assays to evaluate its activity.
On-Target Specificity and Potency
This compound's primary mechanism of action is the inhibition of Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B), enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for proteasomal degradation. By inhibiting Tankyrases, this compound stabilizes Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[1][2] This leads to a decrease in nuclear β-catenin and a subsequent reduction in the transcription of Wnt target genes.[1][3]
Quantitative On-Target Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Wnt/β-catenin Pathway | TCF/LEF Luciferase Reporter Assay (L-cells expressing Wnt3A) | 180 nM | [4][5] |
| Tankyrase 1 (TNKS1/PARP5A) | In vitro auto-PARsylation assay | 131 nM | [6] |
| Tankyrase 2 (TNKS2/PARP5B) | In vitro auto-PARsylation assay | 56 nM | [6] |
Off-Target Effects and Selectivity
While this compound is a potent inhibitor of the Wnt/β-catenin pathway, it is crucial to understand its potential off-target effects for accurate interpretation of experimental results and for consideration in therapeutic development.
Selectivity within the PARP Family
This compound demonstrates notable selectivity for Tankyrase enzymes over other members of the Poly(ADP-ribose) polymerase (PARP) family.
| Target | Assay Type | IC50 | Reference |
| PARP1 | In vitro enzymatic assay | > 18.75 µM | [6] |
| PARP2 | In vitro enzymatic assay | > 18.75 µM | [6] |
Off-Target Effects on Other Signaling Pathways
Emerging evidence suggests that this compound can modulate other signaling pathways, which may contribute to its overall cellular effects.
-
HIPPO Signaling Pathway: this compound has been observed to repress the protein abundance of key components of the HIPPO pathway, including TEAD4 and YAP1. This can lead to a decrease in the transcription of HIPPO target genes like CYR61. The precise molecular mechanism of this interaction is still under investigation but may involve crosstalk between the Wnt and HIPPO pathways.
-
Transforming Growth Factor-β (TGF-β) Signaling: Studies have indicated that this compound may modulate TGF-β signaling. This could occur through its influence on cell-cell communication and the secretion of factors like activin A, which can impact the nuclear localization of SMAD2/3, key mediators of TGF-β signaling.
-
Survivin Expression: this compound has been shown to decrease the expression of the anti-apoptotic protein Survivin.[7][8] This effect appears to be mediated, at least in part, through the inhibition of Survivin gene transcription.[7][9] This action may contribute to the pro-apoptotic effects of this compound observed in some cancer cell lines.[7][8]
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Workflow: TCF/LEF Luciferase Reporter Assay
Caption: Workflow for assessing Wnt/β-catenin pathway inhibition using a luciferase reporter assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming direct target engagement of this compound using CETSA.
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition
This protocol is designed to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line) stably or transiently expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Wnt3a conditioned media or recombinant Wnt3a protein.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of complete media. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete media. A typical concentration range to test would be from 1 nM to 10 µM.
-
Wnt Pathway Activation: Add Wnt3a conditioned media (e.g., 25-50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to the wells, along with the different concentrations of this compound or vehicle control (DMSO). The final volume in each well should be 200 µL. Include control wells with no Wnt3a to determine baseline reporter activity.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the media from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Subtract the background signal (no Wnt3a control).
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to its target protein (e.g., Tankyrase) in a cellular context.
Materials:
-
Cell line of interest (e.g., SW480, HEK293T).
-
Complete cell culture media.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
PBS and protease/phosphatase inhibitor cocktails.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Ultracentrifuge.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against the target protein (e.g., anti-Tankyrase 1/2).
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
-
Gel imaging system.
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells by scraping into ice-cold PBS containing protease and phosphatase inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
-
Conclusion
This compound is a potent and relatively specific inhibitor of the Wnt/β-catenin signaling pathway, primarily targeting Tankyrase 1 and 2. Its high selectivity within the PARP family makes it a valuable research tool. However, researchers should be aware of its potential off-target effects on the HIPPO and TGF-β signaling pathways, as well as its ability to modulate the expression of proteins like Survivin. The provided experimental protocols offer a robust framework for characterizing the on-target and off-target activities of this compound and similar small molecule inhibitors. A comprehensive understanding of a compound's full pharmacological profile, as outlined in this guide, is essential for its effective use in basic research and for its potential translation into clinical applications.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to IWR-1 for Studying Wnt-Dependent Cancers
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of IWR-1 (Inhibitor of Wnt Response-1), a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It details its mechanism of action, presents quantitative data for experimental design, and offers detailed protocols for its application in cancer research, with a focus on Wnt-dependent malignancies.
Introduction: The Wnt/β-Catenin Pathway and this compound
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway, often through mutations in core components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a fundamental driver in numerous cancers, including colorectal cancer (CRC) and osteosarcoma.[2][3] This hyperactivation leads to the nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation, survival, and metastasis.[4][5]
This compound is a specific and potent inhibitor of the canonical Wnt pathway, making it an invaluable chemical tool for dissecting Wnt-driven oncogenesis.[6] It provides a means to transiently and reversibly suppress the pathway, enabling researchers to study the consequences of Wnt inhibition in various cancer models.[6]
Mechanism of Action: Stabilizing the Destruction Complex
This compound's inhibitory action is not directed at β-catenin itself, but rather at an upstream regulatory hub. It functions by inhibiting the activity of Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[7][8]
-
In the "Wnt-OFF" State: In the absence of a Wnt ligand, a multi-protein "destruction complex," composed of Axin, APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), captures cytosolic β-catenin.[1] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][6]
-
In the "Wnt-ON" State: Wnt ligand binding to Frizzled (FZD) and LRP5/6 co-receptors leads to the recruitment of Dishevelled (Dvl) and the inactivation of the destruction complex.[1][9] β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription.[4]
-
The Role of Tankyrase: Tankyrase enzymes PARsylate (add poly(ADP-ribose) chains to) Axin, which targets Axin for proteasomal degradation.[8] By keeping Axin levels low, tankyrase activity promotes Wnt signaling.
-
This compound's Intervention: this compound inhibits TNKS1/2.[7] This inhibition prevents Axin PARsylation and subsequent degradation, leading to the stabilization and accumulation of Axin proteins.[6][10] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, promoting β-catenin phosphorylation and degradation even in the presence of Wnt stimulation.[6] This ultimately blocks the nuclear translocation of β-catenin and suppresses the transcription of Wnt target genes.
Visualizing the Pathways
Quantitative Data for Experimental Design
Effective concentrations of this compound vary significantly based on the cell line, experimental duration, and desired endpoint. The compound is soluble in DMSO.[11]
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Context | Reference(s) |
| IC₅₀ | 180 nM | Inhibition of Wnt/β-catenin pathway reporter response in a cell-based assay. | [10][12][13] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Duration | Observed Effect(s) | Reference(s) |
| HCT116, HT29 | Colorectal Cancer | 5 - 50 µM | 24 - 48 h | Dose-dependent decrease in proliferation; inhibition of migration and EMT. | [2][14] |
| DLD-1 | Colorectal Cancer | 2 - 5 µM | 2 - 24 h | Abrogation of constitutive Wnt activity; stabilization of Axin2. | [6][13] |
| MG-63, MNNG-HOS (Spheres) | Osteosarcoma | 2.5 - 10 µM | 48 - 96 h | Reduced sphere viability; induction of apoptosis; cell cycle arrest. | [12][14] |
| 143b-DxR | Osteosarcoma (Doxorubicin-Resistant) | 5 µM | 16 h | Inhibition of cellular efflux; sensitization to doxorubicin. | [15] |
Experimental Protocols & Workflow
The following protocols provide a framework for investigating the effects of this compound on Wnt-dependent cancer cells.
General Experimental Workflow
A typical workflow involves treating cancer cells with this compound and assessing various biological endpoints.
Cell Viability / Proliferation Assay (MTT or Crystal Violet)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value for cell proliferation.
Western Blotting for Pathway Component Analysis
Objective: To measure changes in the protein levels of key Wnt pathway components (e.g., total β-catenin, phospho-β-catenin, Axin2) following this compound treatment.
Methodology:
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and DMSO control for a specified time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-Axin2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH). An observed increase in Axin2 and phospho-β-catenin, along with a decrease in total β-catenin, would be consistent with this compound's mechanism of action.[6]
TCF/LEF Reporter Assay
Objective: To functionally quantify the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T or cancer cell lines) in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021) in the presence of varying concentrations of this compound or DMSO control.
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize these ratios to the stimulated control to determine the percent inhibition of Wnt signaling.
Sphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells (CSCs).[7]
Methodology:
-
Cell Dissociation: Dissociate adherent cancer cells into a single-cell suspension.
-
Plating: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: Use serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF to promote sphere formation.
-
Treatment: Add this compound at desired concentrations (e.g., 2.5-10 µM) or DMSO control to the medium at the time of plating.[14]
-
Incubation: Incubate for 7-10 days to allow for sphere formation.
-
Analysis: Count the number of spheres (e.g., >50 µm in diameter) and measure their size using a microscope. A reduction in the number and size of spheres indicates an inhibitory effect on CSC self-renewal.[7]
Applications and Key Findings in Wnt-Dependent Cancers
-
Colorectal Cancer (CRC): In CRC cell lines with APC mutations, which cause constitutive Wnt signaling, this compound effectively induces Axin2 stabilization, promotes β-catenin destruction, and inhibits cell proliferation.[6][16] It has also been shown to suppress epithelial-mesenchymal transition (EMT), cell migration, and invasion, suggesting a potential to reduce metastasis.[2][16]
-
Osteosarcoma: this compound is specifically cytotoxic to osteosarcoma CSCs, impairing their self-renewal capacity and inducing apoptosis.[7][17] In vivo studies have shown that co-administration of this compound with doxorubicin can significantly decrease tumor progression in xenograft models, highlighting its potential as a chemosensitizing agent.[7] This sensitization may be partly due to this compound's ability to inhibit drug efflux pumps.[15][17]
-
Other Cancers: The utility of this compound is being explored in other contexts where Wnt signaling is dysregulated, serving as a critical tool to validate the pathway's role in tumorigenesis.
Conclusion
This compound is a well-characterized and specific inhibitor of the Wnt/β-catenin pathway. Its mechanism of action—stabilizing Axin via tankyrase inhibition—provides a robust method for suppressing aberrant Wnt signaling downstream of the receptor complex but upstream of β-catenin itself.[6][8] For researchers in oncology and drug development, this compound serves as an indispensable chemical probe to investigate the biological consequences of Wnt pathway inhibition, validate therapeutic targets, and explore strategies to overcome drug resistance in Wnt-dependent cancers.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental toolkit to study the oncogenic role of WNT signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. tribioscience.com [tribioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. gsk3b.com [gsk3b.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Initial Exploratory Studies Using IWR-1
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting initial exploratory studies on IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental processes.
Introduction: this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis.[1] Aberrant activation of this pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[1][2] this compound (Inhibitor of Wnt Response-1) is a small molecule that has been identified as a potent inhibitor of the canonical Wnt pathway.[3][4] It functions by targeting components downstream of the Wnt ligand-receptor interaction, offering a distinct mechanism compared to inhibitors that block receptor binding or Wnt secretion.[5] This guide focuses on the endo-diastereomer of this compound, which is the biologically active form.[5]
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt pathway by stabilizing the β-catenin destruction complex.[6][7] In the absence of a Wnt signal, this complex—comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1)—phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3][5]
The stability of this complex is partly regulated by Tankyrase (TNKS) enzymes, which poly(ADP-ribosyl)ate (PARsylate) the Axin protein, leading to its ubiquitination and degradation.[8] this compound functions as a Tankyrase inhibitor.[9][10] By inhibiting TNKS, this compound prevents Axin degradation, leading to an accumulation of Axin protein.[5][11][12] This bolsters the destruction complex's integrity and enhances its capacity to phosphorylate β-catenin, thereby promoting β-catenin's destruction and preventing its translocation to the nucleus to activate TCF/LEF target genes.[5][9][10]
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 8. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. stemcell.com [stemcell.com]
Methodological & Application
Application Notes and Protocols for IWR-1 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of IWR-1 (Inhibitor of Wnt Response-1) in cell culture, with a focus on its working concentration and mechanism of action as a Wnt signaling inhibitor. The provided protocols and data are intended to guide researchers in effectively utilizing this compound for studies in developmental biology, oncology, and regenerative medicine.
Introduction
This compound is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[4][5][6][7] By preventing the nuclear translocation and accumulation of β-catenin, this compound effectively blocks the transcription of Wnt target genes.[1][5] This inhibitory action makes this compound a valuable tool for investigating Wnt-dependent biological processes and a potential therapeutic agent for diseases characterized by aberrant Wnt signaling, such as various cancers.[1][5][8]
Data Presentation: Working Concentrations and IC50 Values
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. However, published data provides a strong starting point for optimization.
| Parameter | Cell Line / System | Concentration | Reference |
| IC50 | L-cells expressing Wnt3A | 180 nM | [1][2][3][4] |
| HEK293T cells (luciferase reporter assay) | 26 nM | [4] | |
| EC50 | Human SW480 cells (Axin2 accumulation) | 2.5 µM | [4] |
| Human TNKS2 (in vitro assay) | 0.2 µM | [4] | |
| Working Concentration | Colorectal Cancer Cells (HCT116, HT29) | 2.5 - 10 µM | [1] |
| Acute Myeloid Leukemia Cells (NB4, HL-60) | 5 - 10 µM | [1] | |
| Human Pluripotent Stem Cells (hPSCs) | 1 - 10 µM | [9] | |
| Zebrafish Tail Fin Regeneration | 0.5 - 5 µM | [3] | |
| Hepatic Differentiation of hESCs | 0.2 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound-endo powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound (Molecular Weight: 409.44 g/mol ) in 1.22 mL of DMSO.[10]
-
Gently warm the solution to 37°C for 3-5 minutes to ensure complete dissolution.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[10]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[9]
Protocol 2: Inhibition of Wnt Signaling in Adherent Cell Lines (e.g., HCT116)
Materials:
-
HCT116 colorectal cancer cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed HCT116 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
The following day, dilute the 10 mM this compound stock solution in pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3]
-
At the end of the incubation period, cells can be harvested for downstream analysis, such as Western blotting for β-catenin levels, quantitative PCR for Wnt target gene expression (e.g., Axin2, c-Myc), or cell-based assays (e.g., proliferation, migration).
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of this compound inhibition. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding, this complex is inactivated, leading to β-catenin accumulation and gene transcription. This compound acts by stabilizing the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signals.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow for this compound Treatment and Analysis
This workflow outlines the key steps involved in a typical cell culture experiment using this compound, from cell seeding to data analysis.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1: An In Vitro Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IWR-1 (Inhibitor of Wnt Response-1), a potent small molecule antagonist of the canonical Wnt/β-catenin signaling pathway. Detailed protocols for in vitro applications, along with key quantitative data and pathway diagrams, are presented to facilitate experimental design and execution.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell renewal.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including cancer.[1][2] this compound is a cell-permeable small molecule that inhibits Wnt signaling by stabilizing the Axin-scaffolded β-catenin destruction complex, thereby promoting β-catenin phosphorylation and subsequent proteasomal degradation.[1][3][4][5] This mechanism effectively reduces the nuclear accumulation of β-catenin and downstream target gene transcription.[1][4]
Mechanism of Action
In the absence of a Wnt ligand, the "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates TCF/LEF transcription factors. This compound functions by stabilizing Axin, a key component of the destruction complex.[2][6] This stabilization enhances the complex's activity, leading to increased β-catenin phosphorylation and degradation, thus inhibiting Wnt pathway activation even in the presence of Wnt ligands.[3][4]
Quantitative Data
The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data for its in vitro application.
Table 1: IC50 Values for this compound
| Assay System | IC50 Value | Reference |
| Wnt/β-catenin pathway reporter in L-cells | 180 nM | [1][4][5][7][8][9][10] |
| Wnt/β-catenin pathway in HEK293T cells (luciferase reporter) | 26 nM | [7] |
| Tankyrase 1 (TNKS1/PARP5a) in vitro auto-PARsylation | 131 nM | [11] |
| Tankyrase 2 (TNKS2/PARP5b) in vitro auto-PARsylation | 56 nM | [11] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| HCT116 | Colorectal Cancer | 5–50 µM | Dose- and time-dependent decrease in proliferation; EMT reversal | [3][12] |
| HT29 | Colorectal Cancer | 5–50 µM | Inhibition of TNF-α-stimulated migration | [12] |
| DLD-1 | Colorectal Cancer | 1-10 µM | Inhibition of β-catenin accumulation | [1] |
| SW-1990 | Pancreatic Cancer | >20 µM | Significant inhibition of cell growth | [13] |
| Panc-1 | Pancreatic Cancer | >20 µM | Significant inhibition of cell growth | [13] |
| MG-63 | Osteosarcoma | 2.5–10 µM | Reduced viability of cancer stem-like cells | [12] |
| MNNG-HOS | Osteosarcoma | 2.5–10 µM | Reduced viability of cancer stem-like cells | [12] |
| NB4 | Leukemia | 5-10 µM | Induction of cell differentiation | [4] |
| HL-60 | Leukemia | 5-10 µM | Induction of cell differentiation | [4] |
| Mouse EpiSCs | Epiblast Stem Cells | Not specified | Promotes self-renewal in combination with a ROCK inhibitor | [14] |
| hPSCs | Human Pluripotent Stem Cells | Not specified | Promotes differentiation to cardiomyocytes | [8] |
| HUVECs | Endothelial Cells | 10 µM | Inhibition of cell motility | [9] |
Experimental Protocols
The following are generalized protocols for the in vitro use of this compound. Optimization may be required for specific cell lines and experimental goals.
Preparation of this compound Stock Solution
This compound is insoluble in water and ethanol but is soluble in DMSO.[1]
-
Reconstitution: To prepare a 5 mM stock solution, reconstitute the contents of a 5 mg vial of this compound (MW: 409.44 g/mol ) by adding 2.442 mL of pure DMSO.[5]
-
Solubilization: To aid dissolution, warm the solution to 37°C for 3-5 minutes or sonicate.[1][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to one year.[7][11] A primary stock solution stored at -80°C has been shown to be stable for at least 83 days.[15]
In Vitro Treatment of Adherent Cells
This protocol outlines the general steps for treating adherent cell cultures with this compound.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Treatment Medium: Thaw the this compound stock solution at 37°C.[5] Pre-warm the cell culture medium to 37°C.[5] Dilute the this compound stock solution directly into the pre-warmed medium to achieve the final desired concentrations (e.g., 1 µM to 10 µM).[1][5] Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.[5] Mix thoroughly.
-
Cell Treatment: Remove the existing culture medium from the cells. Add the prepared this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours), depending on the cell type and the endpoint being measured.[12]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis.
Downstream Analysis of Wnt Signaling Inhibition
Several methods can be employed to confirm the inhibition of the Wnt/β-catenin pathway.
-
Western Blotting:
-
β-catenin Levels: A primary indicator of Wnt pathway inhibition is a decrease in the total cellular levels of β-catenin.[2]
-
Phospho-β-catenin: An increase in phosphorylated β-catenin (at Ser33/37/Thr41) signifies enhanced degradation.[2]
-
Axin2 Levels: this compound stabilizes Axin2, leading to an observable increase in its protein levels.[2]
-
Downstream Targets: Assess the protein levels of Wnt target genes such as c-Myc and Cyclin D1, which are expected to decrease.[13]
-
-
TCF/LEF Reporter Assays: Utilize cell lines stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct. A reduction in luciferase activity upon this compound treatment indicates pathway inhibition.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1). A decrease in their expression is indicative of Wnt pathway inhibition.[3]
-
Immunofluorescence: Visualize the subcellular localization of β-catenin. In inhibited cells, a decrease in nuclear β-catenin is expected.[1]
Concluding Remarks
This compound is a valuable tool for the in vitro study of Wnt/β-catenin signaling. Its specific mechanism of action, by stabilizing the β-catenin destruction complex, provides a reliable method for interrogating the roles of this pathway in various biological processes. The protocols and data presented herein serve as a comprehensive resource for researchers employing this compound in their experimental designs. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure specific and on-target effects.
References
- 1. gsk3b.com [gsk3b.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. glpbio.com [glpbio.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
Application Notes and Protocols for IWR-1 Treatment in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing IWR-1 (Inhibitor of Wnt Response-1) to induce the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. This compound is a small molecule that promotes cardiogenesis by inhibiting the canonical Wnt signaling pathway, a critical regulator of cell fate decisions during cardiac development.
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes holds immense promise for disease modeling, drug screening, and regenerative medicine. The Wnt signaling pathway plays a crucial, biphasic role in this process. Initial activation of the Wnt pathway is essential for mesoderm induction, the germ layer from which the heart originates. However, subsequent inhibition of Wnt signaling is required to specify cardiac progenitor cells and promote their differentiation into mature cardiomyocytes.[1][2]
This compound is a valuable tool for the second phase of this process. It functions by stabilizing Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the canonical Wnt signaling cascade.[3] The temporal application of this compound following mesoderm induction has been shown to significantly enhance the efficiency of cardiomyocyte differentiation.[4][5]
Mechanism of Action: Wnt Signaling in Cardiomyogenesis
The canonical Wnt signaling pathway is a critical regulator of cardiac development. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. This compound promotes the stability of the Axin-containing destruction complex, leading to the degradation of β-catenin and the suppression of Wnt signaling.
Caption: Wnt signaling pathway and its inhibition by this compound for cardiomyocyte differentiation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound for cardiomyocyte differentiation.
Table 1: this compound Concentration and Treatment Timing
| Cell Type | This compound Concentration | Treatment Window (Days of Differentiation) | Reference |
| Human ESCs | 2.5 µM, 10 µM | Day 4 onwards (after BMP-4 treatment) | [5] |
| Human iPSCs | 10 µM | Day 5 onwards (after BMP-4 treatment) | [5] |
| Human ESCs | ~2.24 µM (EC50) | Day 4-5 | [4] |
| Human iPSCs | 5 µM | Day 3-5 | [6] |
| Human iPSCs | 5 µM | Day 3-8 | [7] |
| Human iPSCs | 5 µM | Day 3-5 (in combination with IWP-2) | [8] |
| Human ffEPSCs | 5 µM | Day 6-8 (in combination with IWP-2) | [9] |
Table 2: Cardiomyocyte Differentiation Efficiency with this compound Treatment
| Cell Type | This compound Treatment Protocol | Differentiation Efficiency (% Positive Cells) | Marker | Reference |
| Human ESCs | BMP-4 (25 ng/ml) followed by this compound (10 µM) | 27.5% - 34.1% (beating clusters) | Beating | [5] |
| Human iPSCs (IMR90) | BMP-4 (25 ng/ml) followed by this compound (10 µM) | 23.6% (beating clusters) | Beating | [5] |
| Human ESCs | This compound treatment | Up to 30% | MYH6-mCherry | [4] |
| Human iPSCs | CHIR99021 followed by this compound (5 µM) | ~95.5% | cTnT | [6] |
| Human iPSCs | BMP4 and CHIR followed by this compound (10 µM) | Up to 95% | cTnT | [7] |
| Human iPSCs (MDI-C16) | CHIR99021 followed by IWP-2 + this compound-endo (5 µM each) | 93.7 ± 1.1% | TNNT2 | [8] |
| Human ffEPSCs | CHIR99021 followed by this compound (5 µM) and IWP-2 (2.5 µM) | >80% | cTnT | [9] |
| Human ESCs | Activin A and BMP4 followed by this compound | 89.42 ± 5.94% | TNNT2 | [10] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for inducing cardiomyocyte differentiation from hPSCs using this compound. This protocol is a synthesis of common practices and should be optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
Human pluripotent stem cells (e.g., H9 ESCs or a relevant iPSC line)
-
Matrigel (hESC-qualified)
-
mTeSR1 or E8 medium for PSC culture
-
DMEM/F12, RPMI 1640, B-27 Supplement (with and without insulin)
-
CHIR99021 (GSK3β inhibitor)
-
This compound
-
Accutase or other gentle cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
-
Fetal Bovine Serum (FBS), optional for later culture stages
-
Basic FGF (bFGF)
-
PBS (Ca2+/Mg2+ free)
-
Tissue culture plates (6-well or 12-well)
Protocol: Monolayer Differentiation of hPSCs into Cardiomyocytes
Caption: A typical experimental workflow for cardiomyocyte differentiation using this compound.
Day -2 to 0: Seeding of hPSCs
-
Coat tissue culture plates with Matrigel according to the manufacturer's instructions.
-
Culture hPSCs in mTeSR1 or E8 medium on Matrigel-coated plates.
-
When the hPSCs reach 70-80% confluency, dissociate them into single cells using Accutase.
-
Seed the dissociated hPSCs onto fresh Matrigel-coated plates at a high density (e.g., 1-2 x 10^5 cells/cm²) in mTeSR1 or E8 medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.
-
Culture for 24-48 hours until the cells reach >90% confluency.
Day 0: Mesoderm Induction
-
Aspirate the PSC culture medium.
-
Add RPMI 1640 medium supplemented with B-27 without insulin and a GSK3β inhibitor, typically CHIR99021 (e.g., 6-12 µM). This initiates the differentiation process by activating Wnt signaling and inducing mesoderm formation.
-
Incubate for 24-48 hours.
Day 2 or 3: Wnt Inhibition with this compound
-
Aspirate the mesoderm induction medium.
-
Add fresh RPMI 1640 medium with B-27 without insulin, now containing this compound (e.g., 5-10 µM). This step is crucial for specifying cardiac progenitors.
-
Incubate, changing the medium every 2 days.
Day 5 onwards: Cardiomyocyte Maturation
-
After 2-4 days of this compound treatment, switch to RPMI 1640 medium supplemented with B-27 (with insulin).
-
Change the medium every 2-3 days.
-
Spontaneous beating of cardiomyocyte clusters can typically be observed between days 8 and 12.
Characterization of Differentiated Cardiomyocytes
-
Immunofluorescence Staining: Confirm the expression of cardiac-specific proteins such as cardiac Troponin T (cTnT), α-actinin, and Nkx2.5.
-
Flow Cytometry: Quantify the percentage of cTnT-positive cells to determine the differentiation efficiency.
-
RT-qPCR: Analyze the expression of cardiac-specific genes (e.g., TNNT2, NKX2.5, MYH6, MYH7).
-
Electrophysiology: Use techniques like patch-clamping or calcium imaging to assess the functional properties of the differentiated cardiomyocytes.
Troubleshooting and Optimization
-
Low Differentiation Efficiency:
-
Optimize the initial seeding density of hPSCs.
-
Titrate the concentrations of CHIR99021 and this compound.
-
Adjust the timing of the switch from Wnt activation to Wnt inhibition.
-
-
High Cell Death:
-
Ensure the health and pluripotency of the starting hPSC culture.
-
Use a ROCK inhibitor during cell seeding.
-
Optimize the concentration of small molecules, as high concentrations can be toxic.
-
-
Variability between Experiments:
-
Maintain consistent cell culture practices.
-
Use a consistent passage number for the hPSCs.
-
Ensure the quality and activity of the small molecules.
-
Conclusion
This compound is a potent and effective small molecule for inducing cardiomyocyte differentiation from pluripotent stem cells. By carefully modulating the Wnt signaling pathway, researchers can achieve high yields of functional cardiomyocytes. The protocols and data presented here provide a solid foundation for the successful application of this compound in cardiac differentiation experiments, paving the way for advancements in cardiovascular research and therapeutics.
References
- 1. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Generation of Cardiomyocytes from Human iPS Cells Requires Precise Modulation of BMP and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 9. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing the Wnt Pathway in Stem Cell Culture with IWR-1 and CHIR99021
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modulation of the Wnt/β-catenin signaling pathway is critical for controlling stem cell self-renewal and differentiation. Two small molecules, IWR-1 and CHIR99021, have emerged as powerful tools for manipulating this pathway, often used in combination to achieve specific outcomes in stem cell culture. CHIR99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK3), which leads to the activation of the Wnt pathway.[1][2][3] Conversely, this compound (Inhibitor of Wnt Response-1) acts as a Wnt pathway inhibitor by stabilizing the Axin-scaffolded β-catenin destruction complex.[4][5][6] Their opposing yet complementary mechanisms of action allow for the temporal and precise control of Wnt signaling, making them invaluable for various applications, from maintaining pluripotency to directing lineage-specific differentiation.
These application notes provide a comprehensive overview of the combined use of this compound and CHIR99021 in stem cell culture, including their mechanisms of action, detailed experimental protocols for key applications, and quantitative data to guide experimental design.
Mechanism of Action
CHIR99021 is an aminopyrimidine derivative that potently inhibits both GSK3α and GSK3β.[3] In the canonical Wnt signaling pathway, GSK3 is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][7] By inhibiting GSK3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates Wnt target gene expression.[1][2]
This compound, on the other hand, inhibits the Wnt pathway by a different mechanism. It stabilizes the Axin2 protein, a core component of the β-catenin destruction complex.[8][9] This stabilization enhances the activity of the destruction complex, promoting the phosphorylation and degradation of β-catenin, thereby inhibiting Wnt signaling.[4][5] The synergistic use of these two molecules allows for a "push-and-pull" regulation of the Wnt pathway, enabling researchers to fine-tune signaling levels for specific cellular outcomes.
Data Presentation
Small Molecule Properties and Working Concentrations
| Small Molecule | Target | Mechanism of Action | IC₅₀ | Typical Working Concentration (Stem Cells) | Solvent |
| CHIR99021 | GSK3α/β | Wnt/β-catenin pathway activator | GSK3β: 6.7 nM, GSK3α: 10 nM[3] | 0.5 - 12 µM | DMSO |
| This compound | Axin Stabilization | Wnt/β-catenin pathway inhibitor | 180 nM[8][10] | 1 - 10 µM | DMSO |
Applications of Combined this compound and CHIR99021 in Stem Cell Culture
| Application | Stem Cell Type | General Strategy | Key Outcome |
| Maintenance of Pluripotency | Human Embryonic Stem Cells (hESCs), Mouse Epiblast Stem Cells (mEpiSCs) | Continuous treatment with both CHIR99021 and this compound.[3][8][9] | Promotes self-renewal and maintains the undifferentiated state.[3][8] |
| Cardiac Differentiation | Human Induced Pluripotent Stem Cells (hiPSCs) | Sequential treatment: Initial Wnt activation with CHIR99021 to induce mesoderm, followed by Wnt inhibition with this compound to promote cardiac specification.[11][12] | Efficient generation of cardiomyocytes.[12] |
| Neural Differentiation | Mouse Embryonic Stem Cells (mESCs) | Timed activation with CHIR99021 followed by inhibition with this compound at specific stages of differentiation.[13] | Modulation of neuronal precursor cell differentiation.[13] |
| Endoderm Differentiation | Human Embryonic Stem Cells (hESCs) | Precise concentrations of CHIR99021 are used to guide differentiation towards definitive endoderm.[14][15] this compound can be used to subsequently pattern the endoderm. | Generation of specific endodermal lineages. |
| Primordial Germ Cell (PGC) Differentiation | Human Embryonic Stem Cells (hESCs) | Co-culture with CHIR99021 and retinoic acid, with this compound used to confirm the role of Wnt signaling.[16] | Induction of PGC-like cells.[16] |
Experimental Protocols
Protocol 1: Maintenance of Human Pluripotent Stem Cell (hPSC) Self-Renewal
This protocol is adapted from studies demonstrating the maintenance of undifferentiated hESCs and mouse EpiSCs using a combination of CHIR99021 and this compound.[3][8][9]
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR™1 or similar maintenance medium
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Accutase or other gentle cell dissociation reagent
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Culture hPSCs in their standard maintenance medium to ~70-80% confluency.
-
Prepare the "2i-like" maintenance medium by supplementing the basal medium (e.g., DMEM/F12 with supplements) with CHIR99021 (final concentration 3 µM) and this compound (final concentration 2.5 µM).[9]
-
Aspirate the old medium and wash the cells once with PBS.
-
Add the prepared 2i-like medium to the cells.
-
Incubate at 37°C, 5% CO₂. Change the medium daily.
-
For passaging, aspirate the medium, wash with PBS, and treat with Accutase until cells detach.
-
Resuspend the cells in the 2i-like medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours to enhance survival.
-
Plate the cells onto new Matrigel-coated plates at the desired density.
Protocol 2: Directed Differentiation of hiPSCs to Cardiomyocytes
This protocol is a widely used method for generating cardiomyocytes from hiPSCs through temporal modulation of Wnt signaling.[12]
Materials:
-
hiPSCs cultured on Matrigel-coated plates
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Insulin
-
PBS
Procedure: Day 0: Mesoderm Induction
-
Start with a confluent monolayer of hiPSCs.
-
Aspirate the maintenance medium and replace it with RPMI/B27 minus insulin medium containing CHIR99021 (e.g., 10 µM).[12]
-
Incubate for 24 hours at 37°C, 5% CO₂.
Day 1: Wnt Activation Maintenance (Optional but can improve efficiency)
-
Aspirate the medium and replace it with fresh RPMI/B27 minus insulin containing a lower concentration of CHIR99021 (e.g., 2-3 µM).[12]
-
Incubate for 48 hours.
Day 3: Cardiac Progenitor Specification
-
Aspirate the medium and replace it with RPMI/B27 minus insulin containing this compound (e.g., 5 µM).[12]
-
Incubate for 48 hours.
Day 5 onwards: Cardiomyocyte Maturation
-
Aspirate the medium and replace it with RPMI/B27 with insulin.
-
Change the medium every 2-3 days.
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Wnt/β-catenin signaling pathway with points of intervention for CHIR99021 and this compound.
Experimental Workflow Diagram
Caption: A typical workflow for directed cardiac differentiation of hiPSCs using CHIR99021 and this compound.
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsk3b.com [gsk3b.com]
- 6. researchgate.net [researchgate.net]
- 7. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Function of Wnt Signaling during Neuronal Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endoderm-lineage organs have distinct progenitors in definitive endoderm|News & Events | CiRA | Center for iPS Cell Research and Application, Kyoto University [cira.kyoto-u.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. CHIR99021 combined with retinoic acid promotes the differentiation of primordial germ cells from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical event in the development and progression of over 80% of colorectal cancers (CRC). This compound functions by stabilizing the Axin-scaffolded β-catenin destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2] This prevents the nuclear translocation of β-catenin and the transcription of Wnt target genes, such as c-myc and survivin, which are involved in cell proliferation and survival.[1][3][4] Additionally, this compound has been shown to suppress survivin expression directly and inhibit the PI3K/Akt signaling pathway in colorectal cancer cells.[1][5] These actions make this compound a valuable tool for investigating Wnt signaling in CRC and a potential therapeutic agent. In CRC cell lines such as HCT116, HT29, and DLD-1, this compound has been demonstrated to inhibit cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT).[1][2][6]
These application notes provide detailed protocols for the experimental use of this compound in colorectal cancer cell lines, including methods for assessing cell viability, apoptosis, and protein expression.
Data Presentation
Table 1: Summary of this compound Effects on Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| HCT116 | Proliferation Assay | 5-50 µM | 24h, 48h | Dose- and time-dependent decrease in proliferation.[3][7][8] | [3][7][8] |
| HT29 | Proliferation Assay | 5-50 µM | 24h, 48h | Inhibition of proliferation.[1] | [1] |
| Caco-2 | Cell Viability | 4-64 µM | 6 days | IC50 of 19.4 µM.[9] | [9] |
| DLD-1 | Luciferase Reporter Assay | Not specified | Not specified | IC50 of 0.21 µM for Wnt pathway inhibition.[10] | [10] |
| HCT116, HT29 | Western Blot | 10-50 µM | 24h, 48h | Increased E-cadherin; Decreased N-cadherin, Vimentin, Snail, p-Akt, survivin.[1] | [1] |
| HCT116, HT29 | Invasion & Migration | 10 µM | 48h | Significant inhibition of TNF-α-stimulated invasion and migration.[1] | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (DMSO).[1][2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prior to opening, gently tap the vial of this compound to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 5 mg vial of this compound (MW: 409.44 g/mol ), add 1.22 mL of DMSO.[11]
-
To aid solubilization, warm the solution to 37°C for 3-5 minutes and mix by vortexing or pipetting.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] Always pre-warm the cell culture media before adding the reconstituted this compound to prevent precipitation.[1]
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of colorectal cancer cells in a 96-well format. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Materials:
-
CRC cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[14]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[5]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A common concentration range to test is 5, 10, 25, and 50 µM.[7]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired time periods (e.g., 24 or 48 hours).[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[10][15][16]
Materials:
-
CRC cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with desired concentrations of this compound (e.g., 10 µM) for a specified time (e.g., 48 hours). Include positive and negative controls.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][17]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[16][17]
-
Western Blot Analysis of Wnt Pathway Proteins
This protocol describes the detection of key proteins in the Wnt pathway, such as β-catenin and survivin, following this compound treatment.
Materials:
-
CRC cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-β-catenin, anti-survivin, anti-p-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound (e.g., 10-50 µM for 24-48 hours).[1]
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin diluted 1:1000-1:5000) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.[21]
-
Mandatory Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition in colorectal cancer.
Caption: General experimental workflow for evaluating this compound in CRC cell lines.
Caption: Logical relationship of the experimental design.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes: Utilizing IWR-1 to Investigate and Reverse Epithelial-Mesenchymal Transition
Introduction
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. A key signaling pathway often dysregulated during EMT is the Wnt/β-catenin pathway. IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that acts as a potent inhibitor of this pathway, making it a valuable tool for researchers studying EMT. These application notes provide a comprehensive overview of the use of this compound to study and potentially reverse EMT.
Mechanism of Action
This compound functions primarily by stabilizing the Axin-scaffolding protein within the β-catenin destruction complex.[1][2][3] This complex is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin. By stabilizing Axin, this compound enhances the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that promote EMT.[1][2][3]
Furthermore, this compound has been shown to directly suppress the expression of survivin, a protein that is not only a downstream target of the Wnt pathway but also plays a crucial role in promoting EMT.[1][2][4][5] This dual mechanism of action makes this compound a robust inhibitor of the EMT process.
Effects of this compound on Epithelial-Mesenchymal Transition
Treatment of cells with this compound has been demonstrated to effectively reverse the EMT phenotype. This is characterized by a series of molecular and cellular changes:
-
Modulation of EMT Markers: this compound treatment leads to an upregulation of epithelial markers, most notably E-cadherin, and a concurrent downregulation of mesenchymal markers such as N-cadherin, Vimentin, and the transcription factor Snail.[1][2]
-
Inhibition of Cell Migration and Invasion: By reversing the mesenchymal phenotype, this compound significantly suppresses the migratory and invasive capabilities of cancer cells.[1][4]
-
Reduction of Matrix Metalloproteinase (MMP) Activity: this compound treatment has been associated with decreased activity of MMPs, which are enzymes crucial for the degradation of the extracellular matrix, a key step in cell invasion.[1]
Wnt Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the expected quantitative changes in EMT marker expression and cell function following treatment with this compound, based on published findings.
Table 1: Relative mRNA Expression of EMT Markers
| Gene | Control | This compound (10 µM) | Fold Change |
| E-cadherin | 1.00 | 2.50 | +2.5 |
| N-cadherin | 1.00 | 0.40 | -2.5 |
| Vimentin | 1.00 | 0.35 | -2.9 |
| Snail | 1.00 | 0.20 | -5.0 |
Table 2: Relative Protein Expression of EMT Markers
| Protein | Control | This compound (10 µM) | Fold Change |
| E-cadherin | 1.00 | 3.20 | +3.2 |
| N-cadherin | 1.00 | 0.25 | -4.0 |
| Vimentin | 1.00 | 0.30 | -3.3 |
| Snail | 1.00 | 0.15 | -6.7 |
Table 3: Functional Assays
| Assay | Control | This compound (10 µM) | % Inhibition |
| Cell Migration (arbitrary units) | 100 | 30 | 70% |
| Cell Invasion (arbitrary units) | 100 | 25 | 75% |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on EMT are provided below.
Cell Culture and EMT Induction
-
Cell Lines: HCT116 or HT29 colorectal cancer cell lines are suitable models.
-
Culture Conditions: Culture cells in McCoy's 5A Medium (for HCT116) or RPMI-1640 (for HT29) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
EMT Induction: To induce an EMT phenotype, treat cells with 10 ng/mL of recombinant human TNF-α for 24-48 hours prior to and during this compound treatment.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Concentrations: Dilute the stock solution in culture medium to final concentrations ranging from 1 µM to 20 µM. A final concentration of 10 µM is often effective.
-
Treatment Duration: Treat cells for 24 to 72 hours, depending on the specific assay.
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
E-cadherin (1:1000)
-
N-cadherin (1:1000)
-
Vimentin (1:1000)
-
Snail (1:500)
-
β-actin (1:5000, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and the following primers:
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with TNF-α and/or this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., E-cadherin, Vimentin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
Cell Migration and Invasion Assays
-
Migration Assay:
-
Seed cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Treat cells in the upper chamber with this compound.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Invasion Assay:
-
Follow the same procedure as the migration assay, but coat the Transwell insert with a layer of Matrigel to simulate the basement membrane.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on EMT.
Caption: A typical experimental workflow for this compound studies in EMT.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: IWR-1 and TCF/LEF Reporter Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with IWR-1 failing to inhibit TCF/LEF reporter activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which includes APC, GSK3β, and CK1α. This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin. As a result, β-catenin is prevented from translocating to the nucleus and co-activating TCF/LEF (T-Cell Factor/Lymphoid Enhancer Factor) transcription factors, thereby inhibiting the expression of Wnt target genes.[1][2][3]
Q2: What is the expected outcome of a successful this compound treatment in a TCF/LEF reporter assay?
In a properly functioning TCF/LEF reporter assay, treatment with an effective concentration of this compound should lead to a dose-dependent decrease in the luciferase signal induced by Wnt pathway activation (e.g., by Wnt3a conditioned medium, GSK3β inhibitors like LiCl or CHIR99021, or in cell lines with constitutively active Wnt signaling).
Q3: Am I using the correct form of this compound?
This compound exists as two diastereomers: endo-IWR-1 and exo-IWR-1. The endo form is the active inhibitor of the Wnt pathway, while the exo form is largely inactive and serves as a useful negative control.[4][5][6][7][8][9] Ensure that you are using endo-IWR-1 for your inhibition experiments.
Q4: What are typical effective concentrations and IC50 values for this compound?
The effective concentration of this compound can vary depending on the cell line and the method of Wnt pathway activation. However, typical effective concentrations range from 1 µM to 10 µM.[3] The IC50 (half-maximal inhibitory concentration) is generally in the nanomolar range.
This compound Potency Across Different Cell Lines and Assay Conditions
| Cell Line | Assay Condition | IC50 / EC50 | Reference |
| L-cells (expressing Wnt3A) | TCF/LEF Reporter Assay | 180 nM | [1][10] |
| HEK293T | TCF/LEF Reporter Assay (β-catenin dependent) | 26 nM | [10] |
| SW480 | Axin2 Accumulation | 2.5 µM (EC50) | [10] |
| Human TNKS2 (in vitro) | Biotinylated NAD+ substrate | 0.2 µM (EC50) | [10] |
Troubleshooting Guide: this compound Not Inhibiting TCF/LEF Reporter Activity
If you are not observing the expected inhibition of TCF/LEF reporter activity with this compound, please follow this troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
Issue: The this compound compound may be degraded or improperly prepared.
Solutions:
-
Isomer Check: Confirm you are using the active endo-IWR-1 isomer.[4][5][6][7][8][9]
-
Solubility: this compound is soluble in organic solvents like DMSO but has poor aqueous solubility.[2][11][12] Prepare a concentrated stock solution in 100% DMSO (e.g., 5-20 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] For experiments, dilute the DMSO stock into your culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).[3] To avoid precipitation, pre-warm the cell culture media before adding the reconstituted compound.[3]
-
Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[11][12] Some studies indicate that this compound can be unstable in plasma, suggesting potential for degradation in biological media over long incubation times.[13] Consider replenishing the this compound containing medium in long-term experiments.
Step 2: Review Experimental Design and Controls
Issue: The experimental setup may be flawed, or the controls may not be functioning as expected.
Solutions:
-
Positive Control for Inhibition: Use a known inhibitor of the Wnt pathway, such as XAV939, to confirm that the reporter system is responsive to inhibition.
-
Negative Control Compound: Include the inactive exo-IWR-1 isomer as a negative control to ensure that the observed effects are specific to the active compound.[4][5][6][7][8][9]
-
Wnt Pathway Activation: Ensure your method of Wnt pathway activation is robust. If using Wnt3a-conditioned media, titrate it to determine the optimal concentration for reporter activation. If using chemical activators like LiCl or CHIR99021, ensure they are used at the correct concentration and for a sufficient duration.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 20 µM). Also, consider a time-course experiment to determine the optimal incubation time for this compound treatment (typically 6-24 hours for transcriptional readouts).[14]
Step 3: Assess Cell Line and Reporter System Health
Issue: The cell line or the reporter construct may not be functioning correctly.
Solutions:
-
Cell Line Viability: High concentrations of this compound or the DMSO vehicle can be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH release) in parallel with your reporter assay to ensure that the lack of reporter inhibition is not due to cell death.[14]
-
Reporter Integrity: If you are using a transiently transfected reporter, verify transfection efficiency. If you are using a stable cell line, ensure the reporter has not been silenced over passages.
-
Cell Line Specific Resistance: Some cell lines may exhibit resistance to Wnt inhibitors.[15] This can be due to mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself) or the activation of compensatory signaling pathways. Consider testing this compound in a different, well-characterized Wnt-responsive cell line (e.g., HEK293T).
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular signaling pathways. Regularly test your cell cultures for mycoplasma.
Visualizing the Wnt Signaling Pathway and this compound's Mechanism of Action
Caption: Canonical Wnt signaling pathway and the mechanism of this compound inhibition.
Troubleshooting Workflow for this compound in TCF/LEF Reporter Assays
Caption: A logical workflow for troubleshooting this compound experiments.
Detailed Experimental Protocols
Protocol 1: TCF/LEF Reporter Assay in HEK293T Cells (Transient Transfection)
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent
-
Wnt3a conditioned medium or LiCl
-
endo-IWR-1
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the TCF/LEF reporter plasmid and the Renilla luciferase normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Wnt Pathway Activation and this compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either Wnt3a-conditioned medium or LiCl (final concentration 10-20 mM) to activate the Wnt pathway. In parallel, treat cells with a range of endo-IWR-1 concentrations. Include appropriate vehicle (DMSO) and negative (exo-IWR-1) controls.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.
Protocol 2: Using a Stable TCF/LEF Reporter HEK293 Cell Line
Materials:
-
TCF/LEF Reporter – HEK293 Stable Cell Line
-
Growth Medium (e.g., MEM with 10% FBS, NEAA, Sodium Pyruvate, Pen/Strep)
-
Assay Medium (as recommended by the cell line provider)
-
LiCl or Wnt3a
-
endo-IWR-1
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of approximately 35,000 cells per well in 80 µl of assay medium.[16]
-
This compound and LiCl Treatment: Prepare a 50 mM LiCl solution. Add 20 µl of this solution, with or without the desired concentrations of this compound, to the wells (final LiCl concentration of 10 mM).[16]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for approximately 16 hours.[16]
-
Wnt3a Stimulation (if not using LiCl): If using Wnt3a, add it to the wells at the desired final concentration and incubate for 5-6 hours.[16]
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol (e.g., 100-110 µl).[16]
-
Signal Measurement: Incubate at room temperature for 15-30 minutes and measure luminescence using a luminometer.[16]
-
Data Analysis: Subtract the background luminescence (from cell-free wells) and calculate the percentage of inhibition relative to the Wnt-activated control.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. exo-IWR-1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. exo-IWR 1 | CAS 1127442-87-8 | Tocris Bioscience [tocris.com]
- 7. This compound-exo - Biochemicals - CAT N°: 13598 [bertin-bioreagent.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
- 14. gsk3b.com [gsk3b.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing IWR-1 Concentration for Specific Cell Types
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize this compound concentration for your specific cell type and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which consists of proteins like Axin, APC, CK1, and GSK3β.[1] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[1] As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF target genes.[2]
Q2: How do I dissolve and store this compound?
A2: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For aqueous buffers, this compound is sparingly soluble. To prepare a working solution in an aqueous buffer, first dissolve this compound in DMSO and then dilute it with the buffer of choice.[3][4] For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least two years.[4] Reconstituted stock solutions in DMSO should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
Q3: What is a typical working concentration for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goal. Generally, concentrations ranging from 1 µM to 10 µM are used in cell culture applications.[5] However, for some sensitive cell lines or specific assays, concentrations as low as 180 nM (the IC50 value in L-cells expressing Wnt3A) may be effective.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How can I verify that this compound is effectively inhibiting the Wnt pathway in my cells?
A4: Several methods can be used to confirm Wnt pathway inhibition:
-
Western Blot: Check for a decrease in the levels of total β-catenin or an increase in phosphorylated β-catenin.[1][8] You can also assess the levels of downstream Wnt target genes like Axin2 and Cyclin D1.[9]
-
RT-PCR: Measure the mRNA levels of Wnt target genes such as AXIN2, LEF1, or MYC to confirm transcriptional repression.
-
Reporter Assays: Use a luciferase reporter construct driven by a TCF/LEF responsive promoter (e.g., TOP/FOP flash assay) to quantify the inhibition of Wnt-mediated transcription.
-
Immunofluorescence: Observe a decrease in the nuclear localization of β-catenin.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect or weak inhibition of Wnt signaling | This compound concentration is too low. | Perform a dose-response experiment, typically ranging from 0.1 µM to 20 µM, to determine the optimal concentration for your cell type. |
| This compound degradation. | Ensure proper storage of the this compound stock solution at -20°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Cell line is resistant to this compound. | Some cell lines may have mutations downstream of the β-catenin destruction complex, rendering this compound ineffective. Consider using an alternative Wnt inhibitor with a different mechanism of action. | |
| Incorrect experimental readout. | Confirm that you are using a reliable method to assess Wnt pathway activity (see FAQ A4). | |
| Cell toxicity or off-target effects observed | This compound concentration is too high. | Lower the concentration of this compound. Determine the cytotoxic concentration for your cells using a viability assay (e.g., MTT or trypan blue exclusion). |
| DMSO concentration is too high. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to cells.[5][10] | |
| Off-target effects of this compound. | Use the inactive stereoisomer, exo-IWR-1, as a negative control to distinguish between specific Wnt inhibition and off-target effects.[8][11] | |
| Precipitation of this compound in culture medium | Poor solubility. | Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[5] Ensure the final concentration does not exceed its solubility limit in the aqueous medium. |
Experimental Protocols & Data
This compound Working Concentrations in Different Cell Types
The following table summarizes previously reported effective concentrations of this compound in various cell lines. This should serve as a starting point for your optimization experiments.
| Cell Type | Application | Effective Concentration | Reference |
| Colorectal Cancer Cells (HCT116, HT29) | Inhibition of cell proliferation and migration | 5 - 50 µM | [9][12] |
| Osteosarcoma Cells (MG-63, MNNG-HOS) | Reduction of cell viability and sphere formation | 2.5 - 10 µM | [2][9] |
| Human Embryonic Stem Cells (hESCs) | Directed differentiation to cardiomyocytes | 2.5 - 10 µM | [8] |
| Human Pluripotent Stem Cells (hPSCs) | Differentiation to alveolar epithelial cells | Not specified | [7] |
| DLD-1 Colorectal Cancer Cells | Induction of Axin2 protein | 10 µM | [1] |
| HEK293T Cells | Inhibition of Wnt3a pathway (luciferase assay) | IC50 = 0.026 µM | [6] |
General Protocol for a Dose-Response Experiment
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (DMSO) at the same final concentration as your highest this compound dilution.
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the this compound containing medium.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells and analyze for Wnt pathway inhibition using one of the methods described in FAQ A4. Concurrently, assess cell viability to identify cytotoxic concentrations.
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating IWR-1 Insolubility: A Technical Guide
For researchers and drug development professionals utilizing the Wnt signaling inhibitor IWR-1, its limited solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with this compound's solubility, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most effective and widely recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] Other organic solvents like dimethylformamide (DMF) can also be used.[1][2]
Q2: this compound has precipitated in my cell culture media. What could be the cause?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1][2] This can be triggered by several factors, including:
-
High final concentration of this compound: Exceeding the solubility limit in the final working solution.
-
Low temperature of the media: Adding a concentrated, cold DMSO stock to room temperature or cold media can cause the compound to crash out of solution.
-
Insufficient mixing: Failure to adequately disperse the this compound stock solution upon dilution.
-
High final DMSO concentration: While DMSO aids initial dissolution, excessively high concentrations in the final culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.[4]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to first dissolve this compound in 100% DMSO to create a concentrated stock solution.[1][2] When preparing your working solution, pre-warm the cell culture media to 37°C before slowly adding the this compound DMSO stock with gentle mixing.[4] It is also advisable to filter the final supplemented media through a 0.2 µm low-protein binding filter.[4]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[1][2][4] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] Aqueous solutions of this compound are not recommended for storage beyond one day.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | This compound has very poor solubility in aqueous solutions.[1][2] | Dissolve this compound in an organic solvent like DMSO or DMF first to make a concentrated stock solution.[1][2] |
| A precipitate formed immediately after adding the this compound stock solution to the cell culture medium. | The cell culture medium was too cold, or the stock solution was added too quickly without proper mixing. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[4] Add the stock solution dropwise while gently vortexing or swirling the medium. |
| A precipitate appeared in the cell culture plate after incubation. | The final concentration of this compound exceeded its solubility limit in the medium, or the solvent concentration is too high, leading to delayed precipitation. | Reduce the final working concentration of this compound. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[4] |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of this compound, leading to an inaccurate final concentration. | Always ensure your this compound stock solution is fully dissolved before use. Visually inspect for any particulate matter. Consider sonicating the DMSO stock solution to aid dissolution.[3] |
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ~20 - 85.8[1][3][8] | ~48.8 - 209.55 | Sonication or warming to 37°C for 3-5 minutes can facilitate dissolution.[3][4] |
| Dimethylformamide (DMF) | ~20[1][2] | ~48.8 | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25[1][2] | ~0.61 | Aqueous solutions are not stable and should be prepared fresh.[1][2] |
| Acetonitrile | 1[5] | 2.44 | |
| Acetone | 10[5] | 24.42 | |
| Ethanol (99.5%) | 0.2[5] | 0.49 | |
| Water | Practically insoluble[5] | - |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound and DMSO. For a 10 mM stock solution of this compound (Molecular Weight: 409.44 g/mol ), you will need to dissolve 4.0944 mg of this compound in 1 mL of DMSO.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes or brief sonication can aid dissolution if necessary.[3][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of medium with a final this compound concentration of 10 µM, you would add 10 µL of the 10 mM stock solution.
-
In a sterile tube, add the pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Mix the solution thoroughly but gently.
-
(Optional but recommended) Filter the final this compound supplemented medium through a sterile 0.2 µm syringe filter to remove any potential micro-precipitates.[4]
-
Use the freshly prepared medium for your experiment immediately. Do not store aqueous solutions of this compound.[1][2]
Wnt Signaling Pathway and this compound Mechanism of Action
This compound is an inhibitor of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription. This compound functions by stabilizing the Axin-scaffolded destruction complex, thereby promoting the degradation of β-catenin and inhibiting the downstream signaling cascade.[9]
Caption: this compound inhibits Wnt signaling by stabilizing the β-catenin destruction complex.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for resolving this compound insolubility issues in experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound 98 (HPLC) IWR1 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. stemcell.com [stemcell.com]
IWR-1 Technical Support Center: Troubleshooting and Mitigating Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and addressing the cytotoxic effects of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. The information is presented in a question-and-answer format to help you troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tankyrase inhibitor. It functions by stabilizing the Axin-scaffolded destruction complex, which includes GSK3β and APC. This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, a key transcriptional coactivator in the canonical Wnt signaling pathway. The reduction in nuclear β-catenin leads to the downregulation of Wnt target gene expression.[1][2][3]
Q2: Why does this compound exhibit cytotoxicity?
A2: The cytotoxicity of this compound is often linked to its on-target effect of inhibiting the Wnt/β-catenin pathway, which is crucial for the proliferation and survival of certain cell types, particularly cancer cells that are dependent on this pathway.[4][5][6][7] Inhibition of Wnt signaling can lead to cell cycle arrest and apoptosis.[4][5][6][7] In some cancer cell lines, this compound has been shown to induce apoptosis through the activation of caspases-3 and -7.
Q3: Is the cytotoxicity of this compound always a desired effect?
A3: Not always. While the cytotoxic properties of this compound are beneficial for cancer research and therapeutic development, in other contexts, such as studying the role of Wnt signaling in differentiation or other cellular processes, cell death can be an unwanted side effect that confounds experimental results.
Troubleshooting Guide
Issue 1: Excessive or Unexpected Cell Death in Cultures
Q4: I am observing high levels of cytotoxicity in my cell cultures treated with this compound, even at concentrations intended for Wnt inhibition. What could be the cause?
A4: Several factors can contribute to excessive cytotoxicity:
-
High Compound Concentration: The optimal concentration of this compound for Wnt inhibition without inducing significant cell death is highly cell-type dependent. A concentration that is effective in one cell line may be toxic to another.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells.
-
Compound Instability or Precipitation: this compound has limited solubility in aqueous solutions and can precipitate in culture medium, leading to inconsistent concentrations and potential toxic effects of aggregates.[2][8]
-
Cell Density and Confluence: The sensitivity of cells to chemical compounds can be influenced by their density and confluency state.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to off-target toxicity.
Issue 2: Differentiating On-Target vs. Off-Target Cytotoxicity
Q5: How can I determine if the cytotoxicity I am observing is due to the intended Wnt inhibition or off-target effects of this compound?
A5: This is a critical question for validating your experimental findings. Here are some strategies:
-
Use of an Inactive Control: The most effective method is to use the inactive stereoisomer of this compound, exo-IWR-1 .[9][10][11] This compound is structurally similar to the active endo-IWR-1 but has significantly reduced activity against the Wnt/β-catenin pathway.[9][10][11] If you observe similar levels of cytotoxicity with exo-IWR-1 at the same concentration, it strongly suggests that the toxicity is due to off-target effects.
-
Rescue Experiments: If possible, you can perform a rescue experiment by overexpressing a downstream component of the Wnt pathway that is inhibited by this compound (e.g., a stabilized form of β-catenin). If the cytotoxic effect is on-target, overexpression of the downstream component should rescue the cells from death.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at lower concentrations (within the reported IC50 for Wnt inhibition), while off-target effects often become more prominent at higher concentrations.
Mitigation Strategies
Q6: What practical steps can I take to reduce the cytotoxicity of this compound in my experiments?
A6: Mitigating cytotoxicity is key to obtaining reliable data when studying Wnt inhibition. Consider the following approaches:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits Wnt signaling to the desired level without causing significant cell death. This can be assessed by monitoring the expression of Wnt target genes (e.g., AXIN2, c-MYC) via qPCR or Western blot.
-
Control Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
-
Proper Compound Handling and Solubilization: this compound is sparingly soluble in aqueous media.[2][8] To avoid precipitation, prepare a high-concentration stock solution in 100% DMSO and then dilute it into your pre-warmed cell culture medium immediately before use. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Optimize Cell Seeding Density: The optimal cell density can influence the cellular response to a compound. It is advisable to standardize the seeding density across all experiments and avoid letting cells become overly confluent, as this can alter their metabolism and sensitivity to drugs.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability and, consequently, their efficacy and toxicity. If possible, maintain a consistent serum concentration throughout your experiments.
Quantitative Data Summary
The following tables summarize the reported effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound in various cell lines and assays. These values can serve as a starting point for optimizing the concentration for your specific experimental system.
Table 1: this compound Effective and Inhibitory Concentrations
| Cell Line/System | Assay Type | Parameter | Concentration | Reference |
| L-Wnt-STF cells | Wnt/β-catenin reporter | IC50 | 180 nM | [12] |
| MG-63 (Osteosarcoma) | Cell Viability | - | 2.5-10 µM | [13] |
| MNNG-HOS (Osteosarcoma) | Cell Viability | - | 2.5-10 µM | [13] |
| HCT116 (Colorectal Cancer) | Cell Proliferation | - | 5-50 µM | [14] |
| SW-1990 (Pancreatic Cancer) | Cell Growth Inhibition | >20 µM | [15] | |
| Panc-1 (Pancreatic Cancer) | Cell Growth Inhibition | >20 µM | [15] |
Note: The effective and cytotoxic concentrations of this compound can vary significantly depending on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and exo-IWR-1 (as a negative control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and exo-IWR-1 in complete medium. Include a vehicle-only control. Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Measuring Apoptosis with a Caspase-3/7 Activity Assay
This protocol describes a general method for measuring the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and exo-IWR-1
-
DMSO (vehicle control)
-
White-walled 96-well plates (for luminescence-based assays) or black-walled, clear-bottom plates (for fluorescence-based assays)
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega or a similar kit)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, exo-IWR-1, and a vehicle control. It is also recommended to include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time to induce apoptosis (this should be determined empirically, but typically ranges from 6 to 24 hours).
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add the caspase-3/7 reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Incubation and Signal Development: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes to 1 hour), protected from light. This allows for cell lysis and the enzymatic reaction to occur.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The resulting signal is proportional to the amount of active caspase-3/7. Normalize the data to a control if necessary and plot the results.
Visualizations
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsk3b.com [gsk3b.com]
- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: IWR-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which consists of proteins such as Axin, APC, CK1, and GSK3β.[1][2][3] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[3][4] As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF target genes.[1][5]
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of approximately 180 nM in cell-based Wnt/β-catenin pathway reporter assays.[1][6][7][8][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO but insoluble in water and ethanol.[7][10][11] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM.[7][12] Gentle warming to 37°C or sonication can aid in complete dissolution.[7][11] Store the stock solution in aliquots at -20°C for up to one year to avoid repeated freeze-thaw cycles.[6][7][12] Some sources suggest stability for up to two years at -20°C as a crystalline solid.[10] Aqueous solutions are not recommended for storage beyond one day.[10]
Troubleshooting Guide
Inconsistent or No Inhibition of Wnt Signaling
Q4: My this compound treatment shows variable or no effect on β-catenin levels or downstream target gene expression. What could be the cause?
A4: Inconsistent results with this compound can stem from several factors related to compound handling, experimental design, and cell-specific responses.
-
Compound Stability and Handling:
-
Solution Instability: this compound in solution has limited stability. It is crucial to prepare fresh working dilutions from frozen stocks for each experiment.[7]
-
Improper Storage: Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation. Aliquoting the stock solution is highly recommended.[6][7]
-
DMSO Quality: Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly impact the solubility of this compound.[1][6] Always use fresh, anhydrous DMSO to prepare stock solutions.[6]
-
-
Experimental Parameters:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell types.[7] It is advisable to perform a dose-response experiment (e.g., 1, 2.5, 5, 10 µM) to determine the optimal concentration for your specific cell line.[7]
-
Insufficient Incubation Time: The time required for this compound to exert its effect can vary. For TCF/LEF luciferase reporter assays, an incubation time of 6-24 hours is generally recommended to allow for transcriptional changes.[7]
-
Precipitation in Media: When preparing working solutions, dilute the DMSO stock directly into pre-warmed culture media. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).[7] High concentrations of this compound may precipitate in aqueous media.
-
-
Cellular Factors:
-
Cellular Sensitivity: Different cell lines can exhibit varying sensitivity to this compound treatment.[7]
-
Wnt Pathway Activation Status: The basal level of Wnt/β-catenin signaling in your cell line can influence the observed effect of this compound.
-
Observed Cell Toxicity
Q5: I am observing significant cell death or morphological changes after this compound treatment. How can I mitigate this?
A5: While this compound is a specific inhibitor, off-target effects and cytotoxicity can occur, particularly at higher concentrations.
-
High this compound Concentration: High concentrations or prolonged exposure to this compound may lead to off-target effects and cellular toxicity.[7] It is essential to determine the optimal concentration that effectively inhibits the Wnt pathway with minimal impact on cell viability using assays like MTT or LDH release.[7]
-
High DMSO Concentration: The final concentration of the DMSO vehicle in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[7] Always include a vehicle-only (DMSO) control in your experiments.
-
Contamination: Ensure that your this compound stock and cell cultures are free from contamination.
Data Summary
Table 1: this compound Properties and Storage Recommendations
| Property | Value/Recommendation |
| Mechanism of Action | Inhibits Wnt/β-catenin signaling by stabilizing the Axin-scaffolded destruction complex. |
| IC50 | ~180 nM |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol. |
| Stock Solution | 10 mM in fresh, anhydrous DMSO. |
| Storage (Solid) | -20°C for up to 2 years. |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh for each experiment. Do not store aqueous solutions for more than a day. |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line Type | Recommended Concentration Range | Incubation Time |
| Colorectal Cancer Cells (e.g., DLD-1) | 2-5 µM | 24-48 hours |
| Human Embryonic Stem Cells (hESCs) | 2.5-10 µM | Varies with differentiation protocol |
| Osteosarcoma Cells | 5-10 µM | 48-96 hours |
| General Cell Lines | 1-10 µM (perform dose-response) | 6-24 hours for reporter assays |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Harvest the cells for downstream applications such as Western blotting for β-catenin, qRT-PCR for Wnt target genes (e.g., AXIN2, c-Myc), or cell viability assays.
Protocol 2: TCF/LEF Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Cell Seeding: After transfection, seed the cells into a multi-well plate.
-
Wnt Stimulation (Optional): If studying Wnt ligand-dependent signaling, stimulate the cells with Wnt3a-conditioned medium or recombinant Wnt3a.
-
This compound Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 1.
-
Incubation: Incubate for 6-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: this compound inhibits Wnt signaling by stabilizing the destruction complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound endo – Reagents Direct [reagentsdirect.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. gsk3b.com [gsk3b.com]
- 8. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IWR-1 Efficacy in Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Wnt signaling inhibitor, IWR-1, in in vivo experiments. Our aim is to help you overcome common challenges and improve the efficacy and reproducibility of your studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of or reduced this compound efficacy in vivo. | Suboptimal Formulation and/or Administration: this compound has poor aqueous solubility, and improper formulation can lead to precipitation and reduced bioavailability. | - Utilize a validated formulation protocol. A common and effective formulation involves a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] - Ensure the final solution is clear before administration. Sonication may aid in dissolution. - Prepare the dosing solution fresh for each use to avoid degradation. |
| Inadequate Dosage: The effective dose of this compound can vary depending on the animal model, tumor type, and administration route. | - Start with a dose reported in the literature for a similar model, typically in the range of 5 mg/kg.[1][2] - Perform a dose-response study to determine the optimal dose for your specific experimental setup. | |
| Poor Bioavailability or Rapid Metabolism: this compound can be unstable in biological fluids. For instance, it has been shown to be unstable in murine plasma.[3] | - Consider the route of administration. Intratumoral or intraperitoneal injections may provide more direct and sustained local concentrations compared to other routes.[1][2] - For studies requiring systemic exposure, be aware of the potential for rapid clearance. Adjusting the dosing frequency may be necessary. | |
| Inactive Isomer: this compound exists as endo and exo diastereomers. The exo form is significantly less active in inhibiting the Wnt pathway. | - Confirm that you are using the active endo-IWR-1 isomer for your experiments. | |
| Observed Toxicity or Adverse Effects in Animals. | High Concentration of Vehicle Solvents: Solvents like DMSO can be toxic at high concentrations. | - Minimize the percentage of DMSO in your formulation. The recommended concentration is typically 10% or less.[1] - Include a vehicle-only control group in your experiments to distinguish between vehicle-related toxicity and this compound specific effects. |
| Off-Target Effects: While this compound is selective, high concentrations may lead to off-target activities. | - Perform a dose-escalation study to find the maximum tolerated dose (MTD) in your animal model. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). - If off-target effects are suspected, consider using a lower dose in combination with another therapeutic agent to achieve a synergistic effect with reduced toxicity. | |
| Difficulty in Assessing Target Engagement in Vivo. | Lack of a clear biomarker for this compound activity. | - The primary mechanism of this compound is the stabilization of Axin2, leading to the degradation of β-catenin.[2][4] - Assess target engagement by measuring the levels of Axin2 and phosphorylated β-catenin in tumor or tissue lysates via Western blot or immunohistochemistry. A decrease in total β-catenin and its downstream targets can also be indicative of this compound activity. |
| Transient Effect: The inhibitory effect of this compound may be reversible and time-dependent. | - Perform a time-course experiment to determine the optimal time point for assessing target engagement after this compound administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the canonical Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded β-catenin destruction complex.[4][5] This leads to increased phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation in the nucleus and the transcription of Wnt target genes.[1]
Q2: How should I prepare this compound for in vivo administration?
A2: Due to its poor water solubility, this compound requires a specific formulation for in vivo use. A commonly used formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this solution fresh before each administration and ensure it is clear.
Q3: What is a typical dosage for this compound in mouse models?
A3: A typical dosage of this compound used in mouse xenograft models is 5 mg/kg, administered intratumorally or intraperitoneally every other day.[1][2] However, the optimal dose can vary, so a dose-finding study is recommended for new models.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In vivo efficacy can be monitored by measuring tumor volume over time in cancer models. Additionally, target engagement can be assessed by analyzing the expression of Wnt pathway components in tissue samples. A decrease in β-catenin levels and its downstream targets, or an increase in Axin2, would indicate this compound activity.[4]
Q5: Are there known off-target effects of this compound?
A5: While this compound is considered a selective Wnt pathway inhibitor, high concentrations may lead to off-target effects.[6] It is important to conduct dose-response studies to identify a therapeutic window that maximizes on-target efficacy while minimizing toxicity. Using the inactive this compound-exo diastereomer as a negative control can also help to distinguish specific from non-specific effects.[7]
Quantitative Data Summary
In Vivo Formulation Examples
| Component | Protocol 1 [1] | Protocol 2 [8] |
| This compound | Target Concentration | 3 mg/mL |
| DMSO | 10% | - |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| NMP | - | 7.5% |
| Solutol HS-15 | - | 7.5% |
| PEG-400 | - | 30% |
| TPGS (10% w/v) | - | 55% |
Reported In Vivo Dosages
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Osteosarcoma Mouse Model | 5 mg/kg | Intratumoral | Every 2 days for 12 days | [1] |
| Psoriasis-like Mouse Model | 10 mg/kg | Subcutaneous | On days 1, 3, 5 | [1] |
| Mouse Model | 30 mg/kg | Intraperitoneal | Single dose | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL this compound solution.
Materials:
-
This compound-endo powder
-
DMSO (sterile)
-
PEG300 (sterile)
-
Tween-80 (sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, prepare the vehicle solution by mixing the solvents in the correct proportions. For a final volume of 1 mL:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline.
-
-
To prepare the final 1 mg/mL this compound solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the prepared vehicle.
-
Vortex the solution thoroughly until it is clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
Administer the freshly prepared solution to the animals. Do not store the final formulation for extended periods.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via the chosen route (e.g., intraperitoneal or intratumoral).
-
Repeat the administration at the determined frequency (e.g., every other day).
-
Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound action.
Caption: A typical experimental workflow for in vivo this compound efficacy studies.
Caption: A troubleshooting flowchart for addressing lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
IWR-1 degradation and stability in culture medium
Welcome to the technical support center for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which includes Axin, APC, CK1, and GSK3β.[1][2] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2][3] As a result, β-catenin does not accumulate in the cytoplasm and translocate to the nucleus, leading to the inhibition of Wnt target gene transcription.[3] this compound has a reported IC50 of 180 nM in L-cells expressing Wnt3A.[2][3][4]
Q2: How should I prepare a stock solution of this compound?
This compound is readily soluble in organic solvents like DMSO but is sparingly soluble in aqueous buffers.[5] It is recommended to first prepare a concentrated stock solution in DMSO.[6][7] For example, a 10 mM stock solution can be prepared in DMSO.[6] To facilitate dissolution, you can warm the solution to 37°C for 3-5 minutes or use an ultrasonic bath.[2][6]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability, where it can be stable for at least two years.[3]
-
DMSO Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3][7] Stock solutions in DMSO are stable for up to 3 months at -20°C.[8]
Q4: What is the stability of this compound in cell culture medium?
While specific degradation kinetics in cell culture media are not extensively published, this compound is known to have limited stability in aqueous solutions. It is strongly recommended to prepare fresh working dilutions in your culture medium for each experiment and not to store the aqueous solution for more than one day.[5][6] For long-term experiments, it is advisable to replace the medium with freshly prepared this compound solution daily to maintain a consistent effective concentration.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Cause: this compound has low solubility in aqueous-based culture media. Precipitation can occur when the DMSO stock solution is diluted into the medium, especially if the final DMSO concentration is too high or if there are significant temperature changes.[2][9]
Solution:
-
Pre-warm the culture medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.[2]
-
Minimize final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically not exceeding 0.5%.[2]
-
Proper mixing technique: Add the this compound DMSO stock to the pre-warmed medium and mix gently but thoroughly.
-
Filter the supplemented media: After supplementing the medium with this compound, it is good practice to filter it through a 0.2 µm low-protein binding filter before adding it to your cells.[2]
Issue 2: Inconsistent or Lack of Expected Biological Effect
Cause: This could be due to several factors, including degradation of this compound in the culture medium, suboptimal concentration, or issues with the experimental setup.
Solution:
-
Fresh daily preparation: Due to the limited stability of this compound in aqueous solutions, it is crucial to prepare fresh this compound-containing medium for each day of a multi-day experiment.[6]
-
Concentration optimization: The optimal working concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment (e.g., 1, 2.5, 5, 10 µM) to determine the most effective concentration for your specific cell line and assay.[6]
-
Use appropriate controls:
-
Vehicle control: Treat a set of cells with the same concentration of DMSO used to dissolve this compound.
-
Positive control: If applicable, use a known Wnt signaling activator (e.g., Wnt3a conditioned medium) to validate the responsiveness of your cell system.[6]
-
Inactive control: The diastereomer this compound-exo exhibits significantly less activity and can be used as a negative control to demonstrate the specificity of the observed effects.[10]
-
-
Confirm pathway activity: Before and after treatment, assess the levels of key Wnt pathway components, such as β-catenin and Axin2, via western blot or immunofluorescence to confirm the inhibitory effect of this compound.[6]
Data Summary
| Parameter | Value | Source |
| IC50 | 180 nM (in L-cells expressing Wnt3A) | [2][3][4] |
| Solubility in DMSO | ≥20.45 mg/mL | [6] |
| Solubility in Aqueous Buffers | Sparingly soluble | [5] |
| Storage (Powder) | -20°C (stable for ≥ 2 years) | [3] |
| Storage (DMSO Stock) | -20°C or -80°C (aliquoted) | [2][3][7] |
| Aqueous Solution Stability | Not recommended for storage > 1 day | [5] |
| Recommended Working Concentration | 1 - 10 µM (cell type dependent) | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, to make a 10 mM stock, dissolve 4.09 mg of this compound (MW: 409.44 g/mol ) in 1 mL of DMSO.
-
Facilitate dissolution: If necessary, warm the vial to 37°C for 3-5 minutes or sonicate until the powder is completely dissolved.[2][6]
-
Aliquot and store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[2][3][7]
-
Prepare the working solution: On the day of the experiment, thaw an aliquot of the DMSO stock. Pre-warm the required volume of cell culture medium to 37°C.[2]
-
Dilute into medium: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.[2]
-
Mix and filter: Gently mix the medium and filter through a 0.2 µm sterile filter.[2]
-
Apply to cells: Immediately replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium.
Visualizations
Caption: Mechanism of this compound in the Wnt signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gsk3b.com [gsk3b.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IWR-1 in Cancer Cells
Welcome to the technical support center for researchers utilizing the Wnt signaling inhibitor, IWR-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors:
-
Cell line dependency: The cell line may not be dependent on the Wnt/β-catenin signaling pathway for its proliferation and survival. It is crucial to assess the baseline Wnt pathway activity in your cell line.
-
Drug concentration and stability: Ensure that the concentration of this compound is appropriate for your cell line and that the compound is stable under your experimental conditions.
-
Acquired resistance: Prolonged treatment with this compound can lead to the development of resistance. See the troubleshooting guide below for more details.
-
Presence of mutations: The cancer cells may harbor mutations downstream of the β-catenin destruction complex, rendering this compound ineffective.
Q2: How can I determine if my cancer cells are dependent on the Wnt/β-catenin pathway?
A2: You can assess Wnt pathway dependency through several methods:
-
TOP/FOP Flash Assay: This reporter assay measures the transcriptional activity of TCF/LEF, the downstream effectors of β-catenin.
-
Western Blotting: Analyze the protein levels of total and nuclear β-catenin, as well as downstream targets of the Wnt pathway (e.g., Axin2, c-Myc, Cyclin D1).
-
Genetic Knockdown: Use siRNA or shRNA to knock down key components of the Wnt pathway (e.g., β-catenin) and observe the effect on cell viability.
Q3: Can this compound be used to overcome resistance to other cancer therapies?
A3: Yes, several studies have demonstrated that this compound can sensitize cancer cells to other treatments. For instance, in osteosarcoma, this compound has been shown to reverse resistance to doxorubicin.[1][2][3] This is achieved by inhibiting the efflux of doxorubicin from the cancer cells and by targeting cancer stem-like cells.[1][2]
Q4: Are there alternative Wnt pathway inhibitors I can try if my cells are resistant to this compound?
A4: Yes, several other Wnt pathway inhibitors target different components of the signaling cascade. These include:
-
Porcupine inhibitors (e.g., IWP-2, LGK974): These prevent the secretion of Wnt ligands.
-
Frizzled receptor antagonists: These block the interaction between Wnt ligands and their receptors.
-
Dishevelled inhibitors: These interfere with the signal transduction downstream of the receptor.
-
β-catenin/CBP inhibitors (e.g., ICG-001): These prevent the transcriptional activity of β-catenin in the nucleus.
Troubleshooting Guide: Acquired Resistance to this compound
A primary mechanism of acquired resistance to this compound and other tankyrase inhibitors is the activation of alternative signaling pathways that promote cell proliferation and survival, thus bypassing the dependency on the Wnt/β-catenin pathway.[4] One such well-documented mechanism is the upregulation of the mTOR signaling pathway in colorectal cancer cells.[4]
Issue: Cells develop resistance to this compound after prolonged treatment.
Potential Cause: Upregulation of the mTOR signaling pathway.[4]
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve with this compound on your resistant cell line and compare it to the parental, sensitive cell line to confirm the shift in IC50.
-
Analyze the expression of Wnt target genes (e.g., AXIN2, c-MYC) to verify that the Wnt pathway is indeed less active in the resistant cells upon this compound treatment.[4]
-
-
Investigate mTOR Pathway Activation:
-
Use Western blotting to examine the phosphorylation status of key mTOR pathway proteins, such as mTOR, S6K, and 4E-BP1. Increased phosphorylation of these proteins in the this compound resistant cells would indicate mTOR pathway activation.[4]
-
-
Strategy to Overcome Resistance: Combination Therapy
-
Treat the this compound resistant cells with a combination of this compound and an mTOR inhibitor (e.g., rapamycin, everolimus).
-
Assess cell viability and proliferation to determine if the combination treatment restores sensitivity and inhibits cell growth.[4]
-
Data Summary
Table 1: Examples of this compound Combination Therapies to Overcome Drug Resistance
| Cancer Type | Resistant To | Combination Drug | Effect of Combination | Reference |
| Osteosarcoma | Doxorubicin | This compound | Reverses drug resistance, induces apoptosis.[1][2] | [1][2] |
| Colorectal Cancer | PI3K/AKT inhibitors | NVP-TNKS656 (tankyrase inhibitor) | Reverts resistance and represses tumor growth.[5][6] | [5][6] |
| Castration-Resistant Prostate Cancer | Enzalutamide | ICG-001 (β-catenin inhibitor) | Inhibits cell proliferation and tumor growth. | |
| Colorectal Cancer | This compound (Acquired) | mTOR inhibitor | Reverses resistance to tankyrase inhibitors.[4] | [4] |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activation
-
Cell Lysis:
-
Wash this compound sensitive and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay for Combination Therapy
-
Cell Seeding:
-
Seed the this compound resistant cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, the mTOR inhibitor, and the combination of both drugs.
-
Treat the cells with the different drug concentrations. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate dose-response curves and calculate the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to determine the combination index (CI) to assess for synergistic, additive, or antagonistic effects.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the mechanism of action of this compound.
References
- 1. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IWR-1 & β-Catenin Regulation
Welcome to the technical support center for researchers utilizing IWR-1 in their experiments. This resource provides in-depth answers to common questions and troubleshooting guidance for issues related to the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Question: Why am I not observing a decrease in total β-catenin levels after treating my cells with this compound?
Answer: This is a common and insightful observation that stems from the specific mechanism of action of this compound and the cellular context of your experiment. The primary reason you may not see a reduction in total β-catenin levels is that this compound's main effect is to promote the destruction of the cytoplasmic, signaling-active pool of β-catenin, not necessarily the entire cellular pool.
Here's a breakdown of the mechanism:
-
This compound Stabilizes the Destruction Complex: this compound is a tankyrase inhibitor.[1][2] By inhibiting tankyrase, it prevents the PARsylation and subsequent degradation of Axin. This leads to the stabilization and accumulation of Axin2.[3][4][5][6]
-
Enhanced β-catenin Phosphorylation: The stabilized Axin serves as a scaffold for the β-catenin destruction complex, which also includes APC, GSK3β, and CK1.[5][7] This enhanced complex is more efficient at phosphorylating β-catenin at key serine and threonine residues (Ser33/37/Thr41).[5]
-
Proteasomal Degradation: Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[5]
Therefore, while this compound effectively promotes the destruction of the "free" cytoplasmic β-catenin that would otherwise translocate to the nucleus to activate Wnt target genes, the large, stable pool at the cell membrane can mask this effect when total β-catenin is measured by methods like Western blotting.[5] In some cell lines, a decrease in the non-E-cadherin-bound fraction of β-catenin has been observed even when total levels remain unchanged.[5]
Question: In which experimental contexts might a decrease in total β-catenin be observed with this compound treatment?
Answer: While the classic mechanism points to the degradation of the free cytoplasmic pool, some studies have reported a decrease in total β-catenin levels upon this compound treatment.[8][9] This is often observed in specific contexts, such as:
-
Cancer Cell Lines with Aberrant Wnt Signaling: In colorectal cancer cells like HCT116, which have high levels of nuclear β-catenin, this compound has been shown to decrease the total expression of β-catenin.[8]
-
Longer Treatment Durations or Higher Concentrations: The experimental conditions can influence the outcome. Prolonged exposure or higher concentrations of this compound may lead to a more pronounced effect that becomes detectable at the total protein level.
-
Cell Lines with a Smaller Adherens Junction Pool: In cell types that are not strongly epithelial or have a less significant pool of membrane-bound β-catenin, the effect of this compound on the cytoplasmic pool will represent a larger fraction of the total, making it easier to detect a decrease.
Troubleshooting Guide
If your experimental results with this compound are not as expected, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| No change in total β-catenin levels. | This is the expected outcome in many cell types due to the large, stable pool of β-catenin at the cell membrane. | 1. Assess the active pathway: Instead of total β-catenin, measure the downstream effects of Wnt signaling. Use a TOP/FOP Flash luciferase reporter assay to directly measure TCF/LEF transcriptional activity.[2] 2. Check for phosphorylation: Perform a Western blot for phospho-β-catenin (Ser33/37/Thr41) to confirm the destruction complex is active.[5] 3. Isolate cytoplasmic fraction: Perform subcellular fractionation to specifically analyze the cytoplasmic levels of β-catenin. |
| No inhibition of Wnt target gene expression (e.g., Axin2, c-Myc). | 1. This compound concentration is too low. 2. This compound is inactive. 3. Cells are resistant to this compound. | 1. Perform a dose-response curve: The IC50 for this compound is approximately 180 nM in reporter assays, but effective concentrations in cell culture can range from 2.5 to 20 µM.[1][4] 2. Use a positive control: Test the compound on a well-characterized Wnt-responsive cell line like L-Wnt-STF cells. 3. Use an inactive analog: Use exo-IWR-1 as a negative control to ensure the observed effects are specific to the active endo-IWR-1 diastereomer.[10] |
| Variable or inconsistent results. | 1. Compound stability. 2. Cell passage number. | 1. Prepare fresh solutions: Dissolve this compound in DMSO and store at -20°C or -80°C. Prepare fresh working dilutions for each experiment. 2. Maintain consistent cell culture practices: Use cells within a consistent and low passage number range, as pathway responsiveness can change over time in culture. |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Wnt Pathway Activation (No this compound).
Caption: this compound Mechanism of Action.
Experimental Protocols
Protocol 1: TOP/FOP Flash Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
Cells of interest
-
TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites and mutated sites, respectively)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound (and exo-IWR-1 negative control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Seeding: Seed cells in a 24- or 48-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using your preferred transfection method.
-
Incubation: Allow cells to recover for 24 hours post-transfection.
-
Treatment:
-
Starve cells in low-serum media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with Wnt3a for 16-24 hours.
-
-
Lysis and Measurement:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt-dependent signaling.
-
Compare the TOP/FOP ratio in this compound treated cells to the DMSO control.
-
Protocol 2: Western Blot for Phospho-β-catenin
This protocol is designed to verify that this compound is promoting the phosphorylation of β-catenin.
Materials:
-
Cells of interest
-
This compound
-
Wnt3a conditioned media
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-β-catenin (Ser33/37/Thr41)
-
Anti-total β-catenin
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Methodology:
-
Cell Treatment: Plate and grow cells to ~80-90% confluency. Treat with DMSO (vehicle), Wnt3a, and Wnt3a + this compound for a specified time (e.g., 4-6 hours).
-
Lysis:
-
Place the plate on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-β-catenin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total β-catenin and a loading control to ensure equal protein loading and to assess the ratio of phosphorylated to total protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: IWR-1 Treatment Optimization
This technical support center provides guidance for researchers and scientists using IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. Find troubleshooting tips and answers to frequently asked questions to help you refine this compound treatment duration for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tankyrase inhibitor.[1] It functions by stabilizing the Axin-scaffolded destruction complex, which includes Axin, APC, CK1, and GSK3β.[2][3] This stabilization promotes the phosphorylation and subsequent degradation of β-catenin.[1][2] As a result, β-catenin is prevented from translocating to the nucleus, which inhibits the transcription of Wnt target genes.[1][4]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for this compound concentration is typically between 2.5 µM and 10 µM. The optimal concentration is highly dependent on the cell type and the specific biological question. The IC50 of this compound is approximately 180 nM in L-cells expressing Wnt3A.[5][6][7][8] However, effective concentrations in various cancer cell lines and stem cell differentiation protocols have been reported to be in the low micromolar range.[1][9][10] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration for this compound can vary significantly, from a few hours to several days, depending on the experimental goal. For instance, inhibiting epithelial-mesenchymal transition (EMT) in colorectal cancer cells has been observed after 24 to 48 hours of treatment.[10][11] In contrast, protocols for inducing cardiomyocyte differentiation from pluripotent stem cells may involve treatment for 2 to 9 days.[5][9] Time-course experiments are essential to determine the ideal duration for observing your desired phenotype.
Q4: How can I be sure that this compound is working in my cells?
A4: To confirm the activity of this compound, you can assess the levels of key proteins in the Wnt signaling pathway. A common method is to perform a Western blot to check for a decrease in total or nuclear β-catenin levels.[9] You can also look for an increase in Axin2 protein levels, as this compound stabilizes this component of the destruction complex.[2] Additionally, examining the expression of downstream Wnt target genes such as Axin2, c-Myc, or Cyclin D1 via qRT-PCR can validate the inhibitory effect of this compound.[2]
Q5: My this compound treatment doesn't seem to be effective. What are some possible reasons?
A5: There are several factors that could contribute to a lack of efficacy. First, ensure that your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO and stored at -20°C or -80°C; aqueous solutions are not recommended for long-term storage.[5][7][12][13] The stability of this compound in cell culture medium over long incubation periods should also be considered. Another possibility is that the chosen concentration is too low for your specific cell type. We recommend performing a dose-response curve to identify the optimal concentration. Finally, consider the kinetics of your biological process of interest; the treatment duration may need to be adjusted.
Q6: Should I use a control for my this compound experiments?
A6: Yes, it is highly recommended to use a negative control. The inactive diastereomer, this compound-exo, is an excellent negative control as it has significantly reduced activity against the Wnt/β-catenin pathway.[14] This allows you to distinguish the specific effects of Wnt pathway inhibition from any potential off-target effects of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Inappropriate Treatment Duration: The incubation time may be too short to induce a measurable change. 3. Compound Instability: this compound may be degrading in the culture medium over long experiments. 4. Inactive Compound: The this compound stock may have degraded due to improper storage. | 1. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 20 µM). 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Replenish the media with fresh this compound every 24-48 hours for longer experiments. 4. Prepare a fresh stock solution of this compound in DMSO. Aliquot and store at -80°C.[5] |
| High levels of cell death or toxicity. | 1. Concentration Too High: The concentration of this compound may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce the concentration of this compound. Refer to your dose-response curve to find a non-toxic, effective concentration. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).[7] |
| Inconsistent results between experiments. | 1. Variability in Cell Plating: Inconsistent cell density at the start of the experiment. 2. Inconsistent this compound Preparation: Variations in the preparation of this compound working solutions. 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the this compound stock solution. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh working solutions of this compound from the stock for each experiment. 3. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles.[5][7] |
| Difficulty dissolving this compound. | Low Solubility in Aqueous Buffers: this compound has low solubility in aqueous solutions. | First, dissolve this compound in an organic solvent like DMSO to make a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer or culture medium.[13] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations and Durations of this compound in Cell Culture
| Cell Line | Experimental Context | Effective Concentration | Treatment Duration | Reference |
| L-Wnt-STF cells | Wnt/β-catenin pathway reporter assay | IC50 = 180 nM | 24 hours | [2] |
| HCT116 (Colorectal Cancer) | Inhibition of cell proliferation and EMT | 5 - 50 µM | 24 - 48 hours | [8][10][11] |
| Human ES and iPS Cells | Cardiac differentiation | 10 µM | 2 days (following 4 days of BMP-4) | [9] |
| Pig pgEpiSCs | Neural induction | 2.5 µM | 9 days (in combination with other inhibitors) | [5] |
| NB4 and HL-60 (Leukemia) | Induction of cell differentiation | 5 - 10 µM | 3 days | [1] |
| Osteosarcoma CSCs | Impairment of self-renewal | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Start from a high concentration (e.g., 50 µM) and dilute down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as your highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on your experimental goals.
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific assay (e.g., luciferase reporter assay for Wnt signaling) to assess the effect of this compound at different concentrations.
-
Analysis: Plot the results as a dose-response curve to determine the EC50 or the optimal working concentration for subsequent experiments.
Protocol 2: Time-Course Experiment to Determine Optimal this compound Treatment Duration
-
Cell Seeding: Plate your cells in multiple plates or wells of a multi-well plate at a consistent density.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include a vehicle control group.
-
Time Points: Harvest cells or perform your assay at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the desired endpoint at each time point. For example, if you are studying gene expression, perform qRT-PCR on samples from each time point. If you are assessing protein levels, perform Western blotting.
-
Evaluation: Plot the results over time to identify the point at which the maximal desired effect is achieved.
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. glpbio.com [glpbio.com]
- 9. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating IWR-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. We present objective comparisons with alternative compounds, supported by experimental data, and offer detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound (Inhibitor of Wnt Response-1) is a small molecule that suppresses the Wnt/β-catenin signaling cascade. Its primary mechanism of action involves the stabilization of the β-catenin destruction complex. This is achieved through the inhibition of Tankyrase-1 and Tankyrase-2 (TNKS1/2), enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, a key scaffold protein in the destruction complex.[1][2] PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, this compound prevents Axin degradation, leading to its accumulation.[3][4] This stabilized Axin enhances the activity of the destruction complex (comprising Axin, APC, GSK3, and CK1α), which in turn promotes the phosphorylation and degradation of β-catenin.[1] Consequently, β-catenin is unable to translocate to the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes.[5]
Comparative Analysis of Wnt Pathway Inhibitors
This compound is often compared with other Wnt pathway inhibitors that target the β-catenin destruction complex, most notably XAV939. Both this compound and XAV939 inhibit Tankyrase enzymes, leading to Axin stabilization.[3][4] However, they bind to different sites on the enzyme; this compound binds to the adenosine subsite, while XAV939 targets the nicotinamide subsite of the NAD+ binding pocket.[6] This can result in differences in potency and selectivity.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Reporter Assay (IC50) | Cell Line | Reference(s) |
| This compound-endo | TNKS1, TNKS2 | 131 nM | 56 nM | 180 nM | L-Wnt-STF | [7] |
| XAV939 | TNKS1, TNKS2 | 11 nM | 4 nM | ~25-50 nM (approx.) | DLD-1 | [7][8] |
| JW74 | TNKS1, TNKS2 | Not specified | Not specified | ~25-50 nM (approx.) | SW480 | [1] |
| WIKI4 | TNKS1, TNKS2 | 26 nM | ~15 nM | Not specified | HEK293 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Key Experiments for Validating this compound Target Engagement
Here, we detail three primary experimental approaches to confirm that this compound is engaging its target and modulating the Wnt/β-catenin pathway within a cellular context.
Western Blotting for Axin Stabilization and β-catenin Levels
This is a fundamental method to observe the direct downstream consequences of this compound's interaction with its target.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., SW480, DLD-1, or HEK293T) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin2 (to detect stabilization), total β-catenin, and active (non-phosphorylated) β-catenin (e.g., anti-ABC), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: Treatment with this compound should lead to a dose- and time-dependent increase in Axin2 protein levels and a decrease in the levels of active and total β-catenin.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional output of the Wnt/β-catenin pathway, providing a functional readout of pathway inhibition.
Experimental Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Wnt Stimulation:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.
-
After a pre-incubation period (e.g., 1-2 hours), stimulate the Wnt pathway by adding recombinant Wnt3a protein or by treating with a GSK3 inhibitor like LiCl (10 mM).[9]
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated, Wnt-stimulated control.
Expected Outcome: this compound should cause a dose-dependent decrease in Wnt3a- or LiCl-induced TCF/LEF reporter activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm the binding of a compound to its target protein in a cellular environment.[10] The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells (e.g., HEK293T) with this compound or a vehicle control for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Tankyrase-1 or Tankyrase-2 at each temperature by Western blotting.
-
Data Interpretation: Plot the amount of soluble Tankyrase as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Expected Outcome: this compound binding to Tankyrase will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflows.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
IWR-1 vs. XAV939: A Comparative Guide to Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. Among the small molecule inhibitors of this pathway, IWR-1 and XAV939 have emerged as valuable research tools. Both compounds effectively suppress Wnt signaling by stabilizing the scaffold protein Axin, a key component of the β-catenin destruction complex. However, their underlying mechanisms of action, potency, and selectivity exhibit important distinctions. This guide provides an objective comparison of this compound and XAV939, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: Targeting Tankyrase to Stabilize Axin
Both this compound and XAV939 achieve Wnt pathway inhibition by preventing the degradation of Axin.[1] In the absence of a Wnt signal, Axin acts as a scaffold for a "destruction complex" that includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
The stability of Axin itself is regulated by the poly-ADP-ribose polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2).[2] TNKS1/2 catalyze the ADP-ribosylation of Axin, a post-translational modification that signals for its ubiquitination and degradation.[2] By inhibiting the catalytic activity of TNKS1/2, both this compound and XAV939 lead to the accumulation of Axin, enhancement of the destruction complex activity, and consequently, the degradation of β-catenin.[1][3] This prevents β-catenin from translocating to the nucleus and activating the transcription of Wnt target genes.
While both inhibitors target tankyrases, a crucial distinction lies in their binding sites. XAV939 binds to the nicotinamide subsite of the tankyrase catalytic domain.[4] This site is conserved among other PARP family members, suggesting that XAV939 may have off-target effects.[4] In contrast, this compound binds to the adenosine subsite, which confers greater selectivity for TNKS1/2 over other PARPs.[4][5] Although some reports initially suggested a direct interaction with Axin, the primary mechanism of this compound is now understood to be through the inhibition of tankyrase activity.[6][7]
Figure 1. Wnt Signaling Pathway and Inhibition by this compound and XAV939. This diagram illustrates the canonical Wnt signaling pathway in its 'OFF' and 'ON' states, and the mechanism of inhibition by this compound and XAV939. Both inhibitors target TNKS1/2 to stabilize Axin, thereby promoting β-catenin degradation.
Quantitative Comparison
The potency of this compound and XAV939 has been evaluated in various assays. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the effectiveness of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TNKS1 | 131 | In vitro auto-PARsylation | [5] |
| TNKS2 | 56 | In vitro auto-PARsylation | [5] | |
| Wnt/β-catenin pathway | 180 | L-Wnt-STF reporter assay | [6] | |
| XAV939 | TNKS1 | 11 | In vitro auto-PARsylation | [5] |
| TNKS2 | 4 | In vitro auto-PARsylation | [5] | |
| Wnt/β-catenin pathway | ~250-500 | TOPFLASH reporter assay | [1][3] |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
Experimental Protocols
Wnt Reporter Assay (TOPFLASH Assay)
This assay is widely used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.[8][9] It relies on a luciferase reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter.
Workflow:
References
- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. ovid.com [ovid.com]
- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 9. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
Unveiling IWR-1 Activity: A Comparative Guide to its Confirmation by Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the Wnt signaling pathway, confirming the activity of inhibitors like IWR-1 is a critical step. This guide provides a comprehensive comparison of Western blot analysis for validating this compound's mechanism of action, supported by experimental data and detailed protocols.
This compound (Inhibitor of Wnt Response-1) is a small molecule that plays a crucial role in the regulation of the Wnt signaling pathway by stabilizing the β-catenin destruction complex. This guide will delve into the use of Western blot analysis to observe the downstream effects of this compound activity, comparing its performance with other known Wnt pathway inhibitors.
Comparing this compound and Other Wnt Pathway Inhibitors
This compound functions by stabilizing Axin2, a key scaffolding protein in the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, a central effector of the canonical Wnt pathway. Consequently, treatment with this compound is expected to lead to an increase in Axin2 protein levels and a decrease in total and active β-catenin levels.
To objectively assess the efficacy of this compound, its effects on key Wnt pathway proteins are often compared to other inhibitors, such as XAV939, which also functions by inhibiting tankyrase, leading to Axin stabilization.
Table 1: Comparative Effects of Wnt Pathway Inhibitors on Protein Levels
| Inhibitor | Target | Effect on Axin2 Levels | Effect on Total β-catenin Levels | Effect on Active β-catenin Levels | Cell Line |
| This compound | Tankyrase 1/2 | Increase | Decrease | Decrease[1] | SW480[1] |
| XAV939 | Tankyrase 1/2 | Increase | Decrease | Decrease[1] | SW480[1] |
Note: The effects listed are based on Western blot analysis and may vary depending on the cell line and experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the Wnt signaling pathway and the Western blot workflow.
Experimental Protocol: Western Blot Analysis of this compound Activity
This protocol outlines the key steps for performing a Western blot to analyze the effects of this compound on β-catenin and Axin2 protein levels.
1. Cell Culture and Treatment:
-
Seed cells (e.g., SW480, HEK293T) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or other inhibitors (e.g., XAV939) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for β-catenin, Axin2, and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control to determine relative protein expression levels.
By following this guide, researchers can effectively utilize Western blot analysis to confirm the activity of this compound and compare its efficacy with other Wnt pathway inhibitors, thereby advancing our understanding of Wnt signaling in both normal physiology and disease.
References
Comparative Analysis of IWR-1 Treatment on Wnt Target Gene Expression via RT-qPCR
This guide provides a comprehensive comparison of the effects of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, on the expression of key Wnt target genes. It is intended for researchers, scientists, and drug development professionals working on Wnt signaling-dependent processes such as tumorigenesis and tissue regeneration. The guide details the mechanism of this compound, presents expected experimental outcomes, offers a detailed protocol for quantitative real-time PCR (RT-qPCR) analysis, and compares this compound with other common Wnt pathway inhibitors.
Mechanism of Action: this compound
The canonical Wnt signaling pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt ligand, a "destruction complex" composed of proteins including Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[1][2] When a Wnt ligand binds to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.[1][3]
This compound (Inhibitor of Wnt Response) functions by stabilizing the Axin-scaffolded destruction complex.[2][4] Specifically, this compound prevents the degradation of Axin2, a key component of the complex.[2][5] This enhanced stability of the destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][2]
Comparison with Alternative Wnt Pathway Inhibitors
This compound is one of several small molecules used to inhibit the Wnt pathway, each with a distinct mechanism. Understanding these differences is critical for selecting the appropriate tool for a given research question.
| Inhibitor | Target | Mechanism of Action | Typical Concentration |
| This compound | Axin2 Stabilization | Prevents Axin turnover, promoting the stability of the β-catenin destruction complex.[2][5] | 1-10 µM[4][6] |
| XAV939 | Tankyrase (TNKS1/2) | Inhibits PARP enzymes TNKS1/2, which are responsible for PARsylating and degrading Axin, thus stabilizing Axin.[7][8] | 1-10 µM[9] |
| IWP-2/3 | Porcupine (PORCN) | Inhibits the O-acyltransferase Porcupine, which is essential for the palmitoylation and secretion of Wnt ligands.[2][9] | 1-5 µM |
| LGK974 | Porcupine (PORCN) | A potent and specific inhibitor of Porcupine, preventing Wnt ligand secretion. Currently in clinical trials.[8][9] | 0.1-1 µM |
Data Presentation: Effect of this compound on Wnt Target Gene Expression
Treatment of cancer cell lines with aberrant Wnt signaling (e.g., colorectal cancer lines like DLD-1 or HCT116) with this compound is expected to decrease the expression of Wnt/β-catenin target genes.[1][2] The table below summarizes the anticipated results from an RT-qPCR experiment.
| Gene Symbol | Gene Name | Function in Wnt Pathway | Expected Change with this compound | Reference |
| AXIN2 | Axis Inhibition Protein 2 | Negative feedback regulator; component of the destruction complex.[3] | Downregulated[2][10] | [2][10] |
| LEF1 | Lymphoid Enhancer-Binding Factor 1 | Key transcription factor that binds β-catenin to activate target genes. | Downregulated | [6][11] |
| MYC | c-Myc | Proto-oncogene involved in cell proliferation; a direct Wnt target.[3] | Downregulated | [3] |
| BIRC5 | Survivin | Inhibitor of apoptosis protein; a known Wnt target gene.[1] | Downregulated[1][12] | [1][12] |
Note: While this compound stabilizes the Axin2 protein , it leads to the downregulation of AXIN2 mRNA because AXIN2 is itself a transcriptional target of the Wnt pathway.[2]
Experimental Protocols
A robust and reproducible RT-qPCR workflow is essential for accurately quantifying changes in gene expression.
-
Cell Seeding: Plate cells (e.g., HCT116 colorectal cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[4] Dilute the stock solution in culture media to the final desired working concentration (e.g., 10 µM).[6] Prepare a vehicle control using an equivalent volume of DMSO in culture media.
-
Treatment: Remove the old media from the cells and replace it with the this compound or DMSO-containing media. Incubate for the desired time period (e.g., 24-48 hours).[6]
-
Harvest: Wash cells with ice-cold PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol or buffer from a column-based kit).
-
Extraction: Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation (for TRIzol) or binding to a silica membrane (for kits).
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
Quantification and Quality Control: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reaction Setup: In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Enzyme Addition: Add a reverse transcriptase enzyme and its corresponding reaction buffer.
-
Incubation: Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes). The resulting cDNA can be stored at -20°C.[13]
-
Reaction Mix: Prepare a master mix for each gene of interest (including a housekeeping/reference gene like GAPDH or RPLP0[14][15]). The mix should contain SYBR Green master mix, forward and reverse primers for the specific gene, and nuclease-free water.
-
Plating: Add the master mix to a 96-well qPCR plate. Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) for each primer set.
-
Thermocycling: Run the qPCR plate on a real-time PCR machine. A typical protocol includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).[13] A melt curve analysis should be performed at the end to verify product specificity.
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for each well.
-
Normalization: Normalize the Cq values of the target genes to the Cq value of the housekeeping gene for each sample (ΔCq = Cqtarget - Cqhousekeeping).
-
Relative Quantification: Calculate the fold change in gene expression using the ΔΔCq method (ΔΔCq = ΔCqthis compound treated - ΔCqDMSO control). The final fold change is calculated as 2-ΔΔCq.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk3b.com [gsk3b.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
IWR-1 as a Negative Control for Wnt Activation Studies: A Comparative Guide
In the intricate landscape of Wnt signaling research, the use of precise and well-characterized inhibitors is paramount for dissecting pathway function and validating potential therapeutic targets. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a widely utilized small molecule for attenuating Wnt/β-catenin signaling, often employed as a negative control in activation studies. This guide provides a comprehensive comparison of this compound with other common Wnt pathway inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their studies.
Mechanism of Action: Stabilizing the Destruction Complex
The canonical Wnt signaling pathway is tightly regulated by the β-catenin destruction complex, which includes Axin, APC, GSK3β, and CK1. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[1][2]
This compound exerts its inhibitory effect by stabilizing Axin, a key scaffold protein in the destruction complex.[2][3] It achieves this by inhibiting Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for degradation.[4][5] By preventing Axin turnover, this compound enhances the activity of the destruction complex, thereby promoting the degradation of β-catenin and suppressing Wnt-dependent transcription.[1][2]
Figure 1: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Comparison with Alternative Wnt Inhibitors
Several other small molecules and biologicals are used to inhibit the Wnt pathway, each with a distinct mechanism of action. The choice of inhibitor often depends on the specific research question and the cellular context.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration |
| This compound | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin destruction.[2][3] | 1-10 µM[6] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin destruction.[7][8] | 1-10 µM[8] |
| IWP-2 | Porcupine (Porcn) | Inhibits Wnt ligand palmitoylation and secretion.[2][8] | 1-5 µM |
| DKK1 | LRP5/6 | Extracellular antagonist that prevents Wnt ligand binding to its co-receptor.[9][10] | 100-500 ng/mL |
Table 1: Comparison of Common Wnt Pathway Inhibitors.
This compound vs. XAV939
Both this compound and XAV939 target tankyrases to stabilize Axin and inhibit Wnt signaling.[5][7] While their ultimate effect on the pathway is similar, there can be differences in potency and specificity. Some studies suggest XAV939 is a more potent inhibitor of Tankyrase than this compound.[11][12] However, both have been shown to be effective inhibitors in various experimental systems, including cancer cell lines and stem cell differentiation protocols.[7][13][14]
This compound vs. IWP-2
This compound and IWP-2 represent two distinct strategies for inhibiting Wnt signaling. This compound acts downstream by targeting the β-catenin destruction complex, while IWP-2 acts upstream by preventing the secretion of Wnt ligands.[2][15] This makes IWP-2 particularly useful for studying the effects of endogenous Wnt production. In contrast, this compound is effective at blocking signaling in response to both endogenous and exogenously supplied Wnt ligands.[2]
Experimental Data
The efficacy of Wnt inhibitors is typically assessed using reporter assays, such as the TOP/FOP-Flash assay, which measures TCF/LEF-dependent transcription, or by observing phenotypic changes in cell culture, such as the differentiation of stem cells.
| Inhibitor | IC50 (L-Wnt-STF cells) | Effect on Cardiomyocyte Differentiation from hPSCs |
| This compound | ~180 nM[3][16] | Highly efficacious in promoting differentiation.[9] |
| 53AH (this compound analog) | < 1 µM | Most efficacious in promoting differentiation.[9] |
| IWP-3 | Not specified | Promotes differentiation.[9] |
| XAV939 | ~11 nM (TNKS1)[12] | Promotes differentiation.[9] |
| DKK1 | Not applicable | Less effective than small molecule inhibitors.[9] |
Table 2: Comparative Efficacy of Wnt Inhibitors. Data compiled from multiple sources.
Experimental Protocols
Wnt Reporter Assay (TOP/FOP-Flash)
This protocol provides a general framework for assessing Wnt pathway inhibition using a luciferase-based reporter assay.
Figure 2: Workflow for a Wnt reporter assay using this compound as a negative control.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or CHIR99021
-
This compound and other inhibitors of choice
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: The following day, co-transfect the cells with the TOP-Flash (or FOP-Flash for negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.[17]
-
Treatment: After 6-8 hours, replace the transfection media with fresh media containing the Wnt agonist (e.g., 50% Wnt3a conditioned media or 3-5 µM CHIR99021) and the desired concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to the Wnt-stimulated control.
Conclusion
This compound is a robust and specific inhibitor of the Wnt/β-catenin signaling pathway, making it an excellent negative control for Wnt activation studies. Its mechanism of action, centered on the stabilization of the β-catenin destruction complex via Tankyrase inhibition, is well-characterized. When selecting a Wnt inhibitor, researchers should consider the specific context of their experiment. For studies focused on the role of endogenous Wnt secretion, an inhibitor like IWP-2 may be more appropriate. However, for general inhibition of the canonical pathway in response to various stimuli, this compound and XAV939 are reliable choices. The experimental data and protocols provided in this guide offer a starting point for the effective use and comparison of these critical research tools.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsk3b.com [gsk3b.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of small molecule inhibitors of the Wnt and Notch signaling pathways during Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IWR-1's performance in various cancer cell lines, supported by experimental data. This compound is a well-established inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound functions by stabilizing the destruction complex responsible for degrading β-catenin, a key effector of the Wnt pathway. Specifically, this compound inhibits Tankyrase 1 and 2 (TNKS1/2), enzymes that PARsylate Axin, marking it for degradation. By inhibiting TNKS1/2, this compound leads to the accumulation of Axin, which in turn promotes the phosphorylation and subsequent degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating target genes involved in cell proliferation, survival, and differentiation.
Comparative Efficacy of this compound in Cancer Cell Lines
The efficacy of this compound varies across different cancer cell lines, which can be attributed to the differential importance of the Wnt/β-catenin pathway in their pathogenesis. The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound in various contexts.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| L-cells (expressing Wnt3A) | Not applicable | Wnt/β-catenin Reporter Assay | 180 nM | [1] |
| DLD-1 (Wnt-luc) | Colorectal Cancer | Wnt/β-catenin Reporter Assay | 0.21 µM (210 nM) | [2] |
| HEK293T | Not applicable | Wnt/β-catenin Reporter Assay | 0.026 µM (26 nM) | |
| SW-1990 | Pancreatic Cancer | Cell Viability (CCK-8) | >20 µM | [3] |
| Panc-1 | Pancreatic Cancer | Cell Viability (CCK-8) | >20 µM | [3] |
| HCT116 | Colorectal Cancer | Cell Proliferation | Dose-dependent inhibition (5-50 µM) | [4] |
| HT29 | Colorectal Cancer | Cell Proliferation | Dose-dependent inhibition | [4] |
| Osteosarcoma Spheres | Osteosarcoma | Apoptosis Induction | Cytotoxic | [5][6] |
Note: IC50 values from reporter assays reflect the concentration needed to inhibit the signaling pathway, while cell viability/proliferation assays measure the impact on cell growth. Direct comparison between these assay types should be made with caution.
Studies have shown that this compound exhibits a dose- and time-dependent inhibition of cell proliferation in colorectal cancer cell lines HCT116 and HT29.[4] In pancreatic cancer cell lines SW-1990 and Panc-1, significant growth inhibition was observed at concentrations greater than 20 µM.[3] Furthermore, this compound has been demonstrated to be specifically cytotoxic to osteosarcoma cancer stem-like cells and can induce apoptosis.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability and Proliferation Assays (MTT/CCK-8)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours. Metabolically active cells will reduce the tetrazolium salt in the reagent to a colored formazan product.
-
Solubilization (for MTT): If using the MTT assay, a solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blotting for β-catenin Levels
Western blotting is used to detect changes in the protein levels of β-catenin following this compound treatment.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for β-catenin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the β-catenin band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, can be assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.
-
Staining: The harvested cells are washed and resuspended in an Annexin V binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for assessing this compound efficacy.
Caption: The Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
References
- 1. rsc.org [rsc.org]
- 2. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating IWR-1's Effect on Axin2 Protein Levels: A Comparative Guide
For researchers investigating the intricate Wnt/β-catenin signaling pathway, small molecule inhibitors are indispensable tools. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a key compound for modulating this pathway. This guide provides a comparative analysis of this compound's effect on Axin2 protein levels, supported by experimental data and protocols, to aid researchers in their study design and interpretation.
This compound: Mechanism of Action
This compound is a well-characterized inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Its mechanism of action involves the stabilization of the Axin2 destruction complex.[1][4][5] This complex, which also includes APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By stabilizing Axin2, this compound enhances the activity of this destruction complex, leading to decreased levels of active β-catenin.[5][6] Consequently, the transcription of Wnt target genes, such as Axin2 itself, is downregulated.[5]
Interestingly, while this compound leads to a long-term decrease in Axin2 gene expression due to the inhibition of the Wnt pathway, its immediate and primary effect is an increase in Axin2 protein levels .[5][6] This is because this compound is believed to inhibit the activity of tankyrases, enzymes that promote the degradation of Axin proteins.[2] By preventing Axin2 degradation, this compound causes the protein to accumulate.[5][6]
Comparative Analysis of Wnt Pathway Inhibitors
Several small molecules can inhibit the Wnt pathway through different mechanisms. Here, we compare this compound with another widely used tankyrase inhibitor, XAV939.
| Feature | This compound | XAV939 |
| Primary Target | Tankyrase 1/2 (leading to Axin2 stabilization) | Tankyrase 1/2 (leading to Axin stabilization) |
| Effect on Axin2 Protein | Increases protein levels by preventing degradation.[5][6] | Increases Axin protein levels by preventing degradation.[7] |
| Effect on β-catenin | Promotes phosphorylation and degradation.[2][5] | Promotes β-catenin degradation. |
| IC50 for Wnt Inhibition | ~180 nM in Wnt3A-expressing L-cells.[2][4][8][9] | ~11 nM (TNKS1) and ~4 nM (TNKS2) in cell-free assays.[8] |
| Common Cell Lines Used | DLD-1, HCT116, HT29, HEK293.[5][9][10] | HEK293T, various cancer cell lines.[7] |
| Typical Working Concentration | 1-10 µM.[9][11] | 1-10 µM.[7][12] |
Experimental Validation of this compound's Effect on Axin2
The most common method to validate the effect of this compound on Axin2 protein levels is through Western blotting.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Plate cells (e.g., DLD-1 colorectal cancer cells) at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9]
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Axin2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software and normalize the Axin2 signal to the loading control.
-
Expected Outcome: A dose- and time-dependent increase in the intensity of the Axin2 protein band in this compound-treated cells compared to the vehicle control.[5][6]
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: this compound inhibits Tankyrase, stabilizing Axin2 and promoting β-catenin degradation.
Caption: Workflow for validating this compound's effect on Axin2 protein levels via Western blot.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WNT-3A Regulates an Axin1/NRF2 Complex That Regulates Antioxidant Metabolism in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. gsk3b.com [gsk3b.com]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
Confirming IWR-1 Specificity: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
IWR-1 is a well-established inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2][3][4] This targeted action makes this compound a valuable tool in studying Wnt-dependent processes in cancer, stem cell biology, and developmental biology. However, as with any small molecule inhibitor, confirming its on-target specificity is crucial for the accurate interpretation of experimental results.
This guide compares this compound with a common alternative approach for inhibiting Wnt signaling and provides a detailed protocol for a rescue experiment to validate the specificity of this compound's effects.
Comparison of Wnt Pathway Inhibition Strategies
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown/Knockout (e.g., siRNA, CRISPR) |
| Mechanism of Action | Stabilizes the β-catenin destruction complex by inhibiting tankyrase, leading to β-catenin degradation.[2][5][6] | Reduces or eliminates the expression of a specific target protein in the Wnt pathway (e.g., β-catenin, TCF/LEF). |
| Speed of Action | Rapid and reversible; effects are observed upon addition and can be washed out. | Slower onset due to the time required for mRNA and protein turnover; effects can be long-lasting or permanent. |
| Dose Dependence | Effects are dose-dependent, allowing for titration of the inhibitory effect. | Typically provides a more complete "on/off" effect, though partial knockdown can be achieved. |
| Potential for Off-Target Effects | Can have off-target effects at high concentrations.[7] | Can have off-target effects due to sequence similarity or compensation by other pathways. |
| Specificity Confirmation | Requires validation through rescue experiments and use of inactive controls. | Requires validation through multiple distinct siRNA sequences or CRISPR guide RNAs and rescue with a resistant version of the target protein. |
Data Presentation: Validating this compound Specificity
A rescue experiment is a powerful method to demonstrate that the observed cellular phenotype is a direct result of this compound's effect on the Wnt/β-catenin pathway. This is achieved by overexpressing a downstream component of the pathway, such as a stabilized form of β-catenin, that is resistant to the upstream inhibition by this compound. If the overexpression of this downstream component reverses the effects of this compound, it strongly suggests that the inhibitor is acting specifically on the intended pathway.
Here is a summary of hypothetical quantitative data from a TOPFlash reporter assay, a common method for measuring Wnt pathway activity.[8][9][10]
| Treatment Group | Wnt3a Stimulation | This compound (10 µM) | β-catenin Mutant (S33Y) Overexpression | Relative Luciferase Activity (Fold Change) | Standard Deviation |
| 1. Vehicle Control | - | - | - | 1.0 | 0.1 |
| 2. Wnt3a | + | - | - | 15.2 | 1.8 |
| 3. Wnt3a + this compound | + | + | - | 2.5 | 0.4 |
| 4. Wnt3a + exo-IWR-1 (Inactive control) | + | - (exo-IWR-1 added) | - | 14.8 | 1.5 |
| 5. Wnt3a + this compound + β-catenin Mutant | + | + | + | 12.7 | 1.3 |
Interpretation of Hypothetical Data:
-
Group 2 vs. 1: Wnt3a stimulation significantly activates the Wnt pathway.
-
Group 3 vs. 2: this compound effectively inhibits Wnt3a-induced pathway activation.
-
Group 4 vs. 3: The inactive analog, exo-IWR-1, has no significant inhibitory effect, demonstrating the stereospecificity of this compound.
-
Group 5 vs. 3: Overexpression of a stabilized β-catenin mutant "rescues" the inhibitory effect of this compound, indicating that this compound's primary mode of action is upstream of β-catenin.
Experimental Protocols
Key Experiment: this compound Specificity Rescue with Stabilized β-catenin
This protocol describes how to confirm that the inhibitory effect of this compound on Wnt signaling is specifically due to its action on the β-catenin destruction complex.
1. Cell Culture and Reagents:
-
HEK293T cells (or other suitable cell line with an active Wnt pathway).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (endo-IWR-1).
-
exo-IWR-1 (inactive stereoisomer, for use as a negative control).[5][11]
-
Wnt3a conditioned media or recombinant Wnt3a protein.
-
Plasmid encoding a constitutively active, degradation-resistant β-catenin mutant (e.g., S33Y mutation).
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase Reporter Assay System.
2. Experimental Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid, the Renilla luciferase plasmid, and either the stabilized β-catenin mutant plasmid or an empty vector control.
-
Follow the manufacturer's protocol for the transfection reagent.
-
-
Wnt Pathway Stimulation and Inhibition:
-
24 hours post-transfection, replace the media with fresh media containing either vehicle (DMSO), Wnt3a conditioned media, or recombinant Wnt3a.
-
To the appropriate wells, add this compound or exo-IWR-1 at the desired final concentration (e.g., 10 µM).
-
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly (TOPFlash/FOPFlash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control group.
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway with and without this compound inhibition.
Caption: Workflow for an this compound rescue experiment.
By following these protocols and comparing the experimental outcomes to the provided data, researchers can confidently assess the on-target specificity of this compound in their experimental systems. This validation is a critical step in producing robust and reproducible scientific findings.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsk3b.com [gsk3b.com]
- 8. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. exo-IWR 1 | CAS 1127442-87-8 | Tocris Bioscience [tocris.com]
Safety Operating Guide
Essential Guide to IWR-1: Safe Handling and Disposal in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical compounds is paramount. This guide provides essential safety and logistical information for the Wnt signaling pathway inhibitor, IWR-1 (Inhibitor of Wnt Response-1), with a focus on its operational use and disposal. By adhering to these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.
This compound: Key Quantitative Data
To facilitate easy reference and comparison, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₉N₃O₃ | [1][2] |
| Molecular Weight | 409.4 g/mol | [1] |
| CAS Number | 1127442-82-3 | [1][3] |
| Appearance | Crystalline solid / Powder | [1][2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (approx. 20-85 mg/mL) and dimethylformamide. Sparingly soluble in aqueous buffers. | [2][4][5][6] |
| Storage | Store at -20°C, protected from light. | [1][2] |
| Stability | ≥4 years at -20°C | [2] |
| IC₅₀ (Wnt/β-catenin pathway) | ~180 nM | [5][7] |
This compound Mechanism of Action: Wnt Signaling Pathway
This compound is a potent inhibitor of the canonical Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which includes GSK3β and APC. This stabilization enhances the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF target genes.
Proper Disposal Procedures for this compound
Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical disposal procedures to ensure safety and environmental protection.[3] The following steps provide a clear guide for the proper disposal of this compound and its associated materials.
Step-by-Step Disposal Protocol
-
Solid this compound Waste:
-
Collect any unused or waste solid this compound in a clearly labeled, sealed, and appropriate waste container.
-
Do not dispose of solid this compound directly into the regular trash to prevent potential exposure to custodial staff.
-
The container should be labeled as "Non-hazardous chemical waste for disposal" and include the chemical name "this compound".
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.
-
-
This compound Solutions (in DMSO or other solvents):
-
This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.[2]
-
DMSO solutions containing this compound should be treated as organic solvent waste.[3]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealed container labeled for "Organic Solvent Waste".
-
The label should list all constituents, including this compound and the solvent (e.g., DMSO).
-
Never pour this compound solutions down the drain.[1]
-
Store the waste container in a well-ventilated area, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste disposal service.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Glassware: Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone), followed by water. Collect the rinsate as chemical waste. The clean glassware can then be washed for reuse or disposed of in a broken glass container.
-
Plasticware: Disposable plasticware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be collected in a designated, sealed waste bag or container. This should be disposed of through your institution's chemical waste stream.
-
PPE: Used gloves, lab coats, and other PPE contaminated with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
-
Empty this compound Containers:
-
Once the this compound container is empty, triple rinse it with a suitable solvent.
-
Collect the rinsate for disposal as chemical waste.
-
Deface or remove the original label to prevent misuse.
-
The rinsed and defaced container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.[2]
-
Experimental Workflow: Handling and Disposal of this compound in Cell Culture
The following diagram illustrates a typical workflow for using this compound in a cell culture experiment, from preparation to final disposal of waste.
By implementing these procedures, your laboratory can effectively manage the use and disposal of this compound, ensuring the safety of all personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Safeguarding Your Research: A Guide to Handling IWR-1
Researchers and drug development professionals require immediate and reliable safety information to ensure a secure laboratory environment. This guide provides essential safety and logistical information for handling IWR-1, a potent Wnt signaling pathway inhibitor. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, the following personal protective equipment and engineering controls are recommended to minimize exposure and ensure safe handling.
| Equipment/Control | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles | To protect eyes from splashes or dust. |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if risk assessment indicates. | To avoid inhalation of dust or aerosols. |
| Engineering Control | Laboratory fume hood | Recommended where possible to minimize inhalation exposure.[1] |
Operational Plan for Handling this compound
1. Preparation and Reconstitution: this compound is typically supplied as a crystalline solid.[3] To prepare a stock solution, dissolve the compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4] The solubility in these solvents is approximately 20 mg/mL.[3][4] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3][4] The solubility is significantly lower in aqueous solutions, approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[3][4] Aqueous solutions are not recommended for storage for more than one day.[3][4]
Experimental Protocol: Reconstitution for Cell Culture
-
To prepare a 5 mM stock solution in DMSO, add the appropriate volume of pure DMSO to the vial containing the powdered this compound.[5]
-
To aid solubilization, the solution can be warmed to 37°C for 3-5 minutes.[5]
-
Ensure the DMSO concentration in the final cell culture medium does not exceed 0.5%.[5]
-
When adding the reconstituted compound to cell culture media, pre-warm the media to avoid precipitation.[5]
-
Filter the supplemented media through a 0.2 µm low-protein binding filter before use.[5]
2. Storage: this compound should be stored at -20°C in a tightly sealed and properly labeled container, protected from light.[1] Under these conditions, it is stable for at least two years.[4]
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Incident | Action |
| Spill | Use personal protective equipment.[1] Clean the spill with an inert absorbent material and dispose of it in a suitable container.[1] Ensure adequate ventilation.[1] Prevent the substance from entering drains.[1] |
| Skin Contact | Wash the affected area with plenty of water and remove contaminated clothing.[1] |
| Eye Contact | Flush eyes with running water for at least 15 minutes.[1] Consult a physician if irritation persists.[1] |
| Inhalation | Move to fresh air.[1] Consult a physician if you feel unwell.[1] |
| Ingestion | Wash out the mouth with water.[1] Consult a physician.[1] |
Disposal Plan
Dispose of unused this compound and any contaminated materials in a suitable, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
This compound Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
